2-Methylserine
Description
RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUUKBXTEOFITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346506 | |
| Record name | alpha-Methyl-DL-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-29-3, 3398-40-1 | |
| Record name | 2-Methylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-2-Methylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163492 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Methylserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Methylserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Methyl-DL-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-2-METHYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8HQ2F53F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylserine: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylserine is a non-proteinogenic α-amino acid, structurally analogous to the proteinogenic amino acid serine, with the key difference being the substitution of the α-hydrogen with a methyl group.[1] This modification introduces a chiral quaternary center, bestowing unique conformational properties and significant metabolic stability upon this molecule.[2] Its distinctive characteristics make it a molecule of high interest in the fields of medicinal chemistry and drug development, particularly for its potential to modulate biological pathways and serve as a building block for novel therapeutics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological context of this compound.
Structure and Physicochemical Properties
This compound, with the chemical formula C4H9NO3, is a polar amino acid that is soluble in water.[1][3] The presence of the α-methyl group introduces steric hindrance, which significantly influences its conformational flexibility and interactions with enzymes and receptors.[2]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H9NO3 | [1][4] |
| Molar Mass | 119.12 g/mol | [1][4] |
| Melting Point | 253-263 °C | [5] |
| Water Solubility | Slightly soluble | [3][5] |
| Predicted pKa | 2.20 ± 0.10 | [6] |
| Appearance | Crystalline Powder | [5] |
Stereoisomers
Due to its chiral α-carbon, this compound exists as two enantiomers: (R)-2-Methylserine (D-2-Methylserine) and (S)-2-Methylserine (L-2-Methylserine), as well as a racemic mixture (DL-2-Methylserine).[4][7]
| Isomer | IUPAC Name | PubChem CID |
| D-2-Methylserine | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid | 439656 |
| L-2-Methylserine | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | 7000050 |
| DL-2-Methylserine | 2-amino-3-hydroxy-2-methylpropanoic acid | 94309 |
Biological Significance and Potential Signaling Pathways
While specific biological activities of this compound with quantitative endpoints like IC50 or Ki values are not extensively documented in the available literature, its structural similarity to serine suggests potential interactions with serine-related metabolic and signaling pathways.
Serine-Glycine One-Carbon Metabolism
Serine is a central node in one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.[2][7] The key enzyme in this pathway is Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine.[8] Given its structure, this compound could potentially interact with SHMT or other enzymes in this pathway.
References
- 1. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 16820-18-1 CAS MSDS (2-Methyl-L-serine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylserine is a non-proteinogenic α-amino acid characterized by a methyl group substitution at the α-carbon of serine. This structural modification confers unique stereochemical and conformational properties, making it a molecule of significant interest in medicinal chemistry, peptide design, and as a chiral building block for complex organic synthesis. Its structural similarity to serine, a key biological amino acid, suggests potential interactions with various physiological pathways, including neurotransmission and one-carbon metabolism. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis methodologies, biological significance, and relevant experimental protocols to facilitate its application in research and drug development.
Core Data Presentation
This section summarizes the key physicochemical and identifying properties of this compound in its racemic and enantiopure forms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Amino-3-hydroxy-2-methylpropanoic acid | |
| Molecular Formula | C₄H₉NO₃ | |
| Molar Mass | 119.12 g/mol | |
| Melting Point | 253-263 °C | [1] |
| Solubility in Water | Soluble | [2] |
| pKa (predicted) | 2.20 ± 0.10 | [3] |
| XLogP3-AA (predicted) | -3.9 | |
| Polar Surface Area | 83.6 Ų | |
| Rotatable Bond Count | 2 |
Table 2: Identifiers for Different Forms of this compound
| Form | CAS Number | PubChem CID |
| D/L-2-Methylserine | 5424-29-3 | 94309 |
| L-2-Methylserine | 16820-18-1 | 7000050 |
| D-2-Methylserine | 3398-40-1 | - |
Synthesis Methodologies
The synthesis of this compound, particularly in its enantiomerically pure form, is crucial for its application as a chiral building block and in the development of stereospecific bioactive molecules. Both chemical and enzymatic routes have been established.
Chemical Synthesis
A common strategy for the enantioselective synthesis of α-methyl amino acids like this compound involves the use of chiral auxiliaries or asymmetric catalysis.
This protocol describes a method starting from (S)-Serine, where the initial chirality is relayed to maintain the stereochemistry in the final product.
-
Esterification and Cyclization:
-
Treat (S)-Serine with thionyl chloride in methanol to produce the corresponding methyl ester.
-
React the serine methyl ester with pivalaldehyde in the presence of triethylamine in 2-methylpentane under anhydrous conditions. This forms an equilibrium mixture of cis- and trans-oxazolidine and an acyclic imine. The mixture is concentrated and used directly in the next step.
-
-
Diastereoselective Reduction:
-
The crude mixture from the previous step is subjected to reduction with a suitable hydride reagent. The cis-oxazolidine is selectively reduced due to steric hindrance in the trans-isomer and the lower reactivity of the open-chain form.
-
-
α-Methylation:
-
The resulting cis-oxazolidine is treated with lithium diisopropylamide (LDA) at -65 °C, followed by the addition of methyl iodide. The methylation occurs stereoselectively from the less sterically hindered face of the enolate.
-
-
Hydrolysis:
-
The methylated oxazolidine is hydrolyzed to yield (S)-2-Methylserine.
-
This protocol outlines a general approach for the N-protection of this compound, a common requirement for its use in peptide synthesis. The synthesis of the starting material, (S)-2-methylserine, can be achieved through methods like the one described above or other enantioselective routes.
-
Dissolution:
-
Suspend (S)-2-Methylserine in a mixture of dioxane and water.
-
-
Basification:
-
Add a suitable base, such as sodium carbonate or sodium hydroxide, to dissolve the amino acid and facilitate the reaction with the Boc-anhydride.
-
-
Boc-Protection:
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
-
Work-up and Isolation:
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous solution to a pH of ~2-3 with a suitable acid (e.g., citric acid or KHSO₄) at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-(S)-2-methylserine.
-
Enzymatic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of this compound.
This protocol utilizes an α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 100 mM potassium phosphate at pH 7.4.
-
To the buffer, add 0.1 mM pyridoxal 5'-phosphate (PLP), L-alanine (as the substrate), and a controlled concentration of formaldehyde (e.g., 10-100 mM).
-
-
Enzyme Addition:
-
Initiate the reaction by adding purified α-methylserine aldolase or whole E. coli cells overexpressing the enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C with gentle agitation for a sufficient period (e.g., 16 hours) to allow for product formation.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution, such as 5 N NaOH.
-
Analyze the formation of α-Methyl-L-serine using a suitable analytical technique, such as HPLC.
-
Biological Significance and Potential Applications
The unique structural features of this compound make it a valuable tool in drug discovery and biochemical studies.
Role in Peptide and Peptidomimetic Chemistry
The incorporation of this compound into peptides can significantly alter their properties:
-
Conformational Constraint: The α-methyl group restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures like β-turns or helices.[4] This can result in peptides with higher binding affinities and specificities for their biological targets.
-
Increased Metabolic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[5]
A study on a peptide containing the sequence Thr-Ala-Ala showed that replacing threonine with α-methylserine led to a conformational equilibrium between extended and β-turn structures in an aqueous solution.[4]
Interaction with NMDA Receptors
Involvement in One-Carbon Metabolism
One-carbon metabolism is a fundamental set of biochemical reactions that involve the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Serine is a major donor of one-carbon units through the action of serine hydroxymethyltransferase (SHMT), which converts serine to glycine.[1] Early studies have shown that α-methylserine can be metabolized by a hydroxymethyl-transferase, suggesting its potential to interact with and possibly modulate one-carbon metabolism.[7]
Mandatory Visualizations
Signaling Pathways and Metabolic Maps
Caption: Potential interaction of this compound with the NMDA receptor signaling pathway.
Caption: Potential involvement of this compound in the one-carbon metabolism pathway.
Experimental Workflows
Caption: Workflow for solid-phase synthesis of a peptide containing this compound.
Conclusion and Future Directions
This compound is a versatile molecule with significant potential in various areas of chemical and biological research. Its ability to impart conformational rigidity and metabolic stability makes it a valuable component in the design of novel peptide and peptidomimetic therapeutics. Furthermore, its potential interactions with key neurological and metabolic pathways, such as the NMDA receptor system and one-carbon metabolism, warrant further investigation.
Future research should focus on:
-
Quantitative Biological Characterization: Determining the precise binding affinities (Kᵢ/IC₅₀) of D- and L-2-Methylserine at different NMDA receptor subtypes to elucidate its role as a potential neuromodulator.
-
Metabolic Fate: Tracing the metabolic pathway of this compound within cellular systems to understand its impact on one-carbon metabolism and related biosynthetic pathways.
-
Systematic Structure-Activity Relationship Studies: Incorporating this compound at various positions within bioactive peptides to systematically evaluate its effects on structure, stability, and biological activity, thereby generating a predictive framework for its use in drug design.
-
Development of Novel Synthetic Methodologies: Exploring new and more efficient catalytic methods for the enantioselective synthesis of this compound and its derivatives to enhance its accessibility for research and development.
By continuing to explore the unique properties of this compound, the scientific community can unlock new opportunities in the rational design of therapeutics and the fundamental understanding of biological systems.
References
- 1. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Serine hydroxymethyltransferase 2 - Wikipedia [en.wikipedia.org]
- 4. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 7. Metabolism of alpha-methylserine. II. Stereospecificity of alpha-methylserine hydroxymethyl-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enantioselective Synthesis of 2-Methylserine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-Methylserine enantiomers, crucial building blocks in medicinal chemistry and drug development. The unique structural feature of this compound, a quaternary stereocenter, imparts significant conformational constraints in peptides, leading to enhanced biological activity and metabolic stability.[1] This guide details various synthetic strategies, including asymmetric synthesis, enzymatic resolution, and chiral pool approaches, with a focus on experimental protocols and quantitative data.
Synthetic Strategies and Quantitative Data
The enantioselective synthesis of this compound is a challenging yet critical task due to the sterically hindered quaternary α-carbon.[2] Several successful strategies have been developed to overcome this hurdle, each with its own advantages. The following tables summarize the quantitative data for key synthetic methods, providing a comparative overview of their efficiency.
Table 1: Asymmetric Synthesis via Sharpless Dihydroxylation
| Starting Material | Key Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Methacrylic acid | AD-mix-β | Boc-α-methyl-D-serine | 91% (for diol) | >94% | [3] |
| N-methoxy-N-methyl-2-methylpropenamide | AD-mix-α | (S)-α-Methylserine Hydrochloride | - | - | [1] |
Table 2: Synthesis via Chiral β-Lactone Intermediate
| Starting Material | Key Reagent | Product | Yield (%) | Reference |
| H₂N-α-Me-Ser-OMe | HBTU | Bn₂N-α-methylserine-β-lactone | 82 | [4] |
| Boc-α-Me-D-serine | DIAD, PPh₃ | Boc-α-Me-D-serine-β-lactone | 67 | [3] |
Table 3: Asymmetric Amination
| Starting Material | Catalyst | Product | Stereocontrol | Reference |
| 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal | D-3-(1-Naphthyl)-alanine derivative | (S)-α-methyl-serine methyl ester hydrochloride | High | [5] |
Table 4: Enzymatic Resolution
| Substrate | Enzyme | Acetyl Donor | Enantioselectivity (E) | Reference |
| (±)-α-methylserine derivative | Lipozyme® TL IM | Isopropenyl acetate | 5 | [6] |
| (±)-α-methylserine derivative | Lipozyme® RM IM | Vinyl acetate | 3 | [6] |
| (±)-α-methylserine derivative | Novozym® 435 | Isopropenyl acetate | 16 | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Asymmetric Synthesis of Boc-α-methyl-D-serine via Sharpless Dihydroxylation[3]
This protocol is adapted from the work of Avenoza et al. and has been shown to be high yielding and highly enantioselective.[3]
Step 1: Synthesis of the Weinreb Amide (2)
-
To a solution of methacrylic acid (1) in CH₂Cl₂, add SOCl₂ and pyridine.
-
After stirring, add N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide (2).
-
The overall yield for this step is 94%.[3]
Step 2: Sharpless Asymmetric Dihydroxylation
-
To a solution of the Weinreb amide (2) in a t-BuOH/H₂O mixture, add the modified AD-mix-β.
-
Stir the reaction at room temperature until completion.
-
The diol is obtained in 91% yield with an enantiomeric excess of >94%.[3]
Step 3: Formation of Cyclic Sulfite and Ring Opening
-
Reflux the diol with thionyl chloride in CCl₄ to form the cyclic sulfite (5) in 88% yield.[3]
-
Open the cyclic sulfite with sodium azide in DMF at 50 °C to yield the azido alcohol (6). This reaction has a regioselectivity of 4:1, and the desired isomer is obtained in 72% yield after purification.[3]
Step 4: Hydrolysis, Reduction, and Protection
-
Saponify the methyl ester of (6) with KOH in MeOH/H₂O.
-
Reduce the azide using H₂/Pd-C in MeOH to yield unprotected α-methyl-D-serine (7) in quantitative yield over the two steps.[3]
-
Protect the amino group with Boc₂O in a 10% aqueous Na₂CO₃ solution and dioxane to give the final product, Boc-α-methyl-D-serine (8), in quantitative yield.[3]
Protocol 2: Synthesis of Bn₂N-α-Methylserine-β-lactone[4]
This versatile intermediate allows for the synthesis of various α-methyl amino acids.[4]
-
Begin with the dibenzylation of H₂N-α-Me-Ser-OMe.
-
Saponify the resulting product.
-
Perform lactonization using HBTU as the reagent to yield the desired β-lactone in 82% yield.[4]
-
The β-lactone can then be subjected to regioselective opening with organocuprates to produce various enantiopure α-methyl amino acids in excellent yields.[4][7]
Protocol 3: Enzymatic Resolution of α-Methylserine Derivatives[6]
This method utilizes lipases to selectively acetylate one enantiomer of an α-methylserine derivative.
-
Prepare a solution of the racemic α-methylserine derivative in a suitable solvent mixture (e.g., hexane/THF 7:3).
-
Add the chosen lipase (e.g., Novozym® 435) and the acetyl donor (e.g., isopropenyl acetate).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress and enantiomeric excess of the product and remaining substrate by chiral HPLC.
-
Separate the acetylated product from the unreacted enantiomer.
Visualizations: Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows.
Caption: Sharpless Asymmetric Dihydroxylation Pathway for (R)-2-Methylserine.
Caption: Synthesis via Chiral β-Lactone Intermediate.
Caption: Experimental Workflow for Enzymatic Resolution.
References
- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 2. This compound | 3398-40-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-L-serine and 2-Methyl-D-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylserine is a non-proteinogenic α-amino acid, structurally analogous to serine but with the addition of a methyl group at the α-carbon. This modification introduces a chiral center, resulting in two enantiomers: 2-Methyl-L-serine and 2-Methyl-D-serine. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their significant roles in various biological processes, notably neurotransmission. The biological significance of serine enantiomers is particularly pronounced in the central nervous system, where D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2]
The introduction of an α-methyl group can confer unique properties to amino acids and peptides, such as increased resistance to enzymatic degradation and conformational constraints, which are desirable in drug design. This guide provides a comprehensive technical overview of 2-Methyl-L-serine and 2-Methyl-D-serine, covering their synthesis, physicochemical properties, and potential biological activities, with a focus on their likely interaction with the NMDA receptor. Experimental protocols for their synthesis, separation, and evaluation are also detailed to aid researchers in their investigations.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-L-serine and 2-Methyl-D-serine is presented below. Data is compiled from publicly available databases.[3][4]
| Property | 2-Methyl-L-serine | 2-Methyl-D-serine |
| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol [3] | 119.12 g/mol [4] |
| CAS Number | 16820-18-1[3] | 81132-44-7[4] |
| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[3] | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid[4] |
| Appearance | White to off-white powder[5] | Not specified, likely a white solid |
| Solubility in Water | Soluble[5] | Not specified, likely soluble |
| Melting Point | >248°C (decomposes)[5] | Not specified |
| Boiling Point | 345.8±32.0 °C at 760 mmHg (predicted)[5] | Not specified |
| Density | 1.3±0.1 g/cm³ (predicted)[5] | Not specified |
Mandatory Visualization
Signaling Pathway
Caption: Putative signaling pathway of 2-Methyl-D-serine at the NMDA receptor.
Experimental Workflow
Caption: General workflow for synthesis and chiral separation of this compound.
Logical Relationship
Caption: Stereoisomeric relationship of this compound enantiomers.
Experimental Protocols
Synthesis of 2-Methyl-DL-serine (Racemic)
A general approach for the synthesis of α-methyl amino acids can be adapted from known methodologies such as the Strecker synthesis or modifications of serine synthesis pathways. A representative protocol is outlined below.
Materials:
-
Pyruvic acid
-
Ammonia
-
Sodium cyanide
-
Hydrochloric acid
-
Solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Strecker Synthesis: A mixture of pyruvic acid, ammonia, and sodium cyanide is reacted in an aqueous solution to form the α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions (e.g., refluxing with hydrochloric acid) to yield the racemic 2-Methyl-DL-serine.
-
Purification: The product is isolated by crystallization, typically after neutralization and solvent evaporation. Purity can be assessed by NMR and mass spectrometry.
Chiral Resolution of 2-Methyl-DL-serine
The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a Pirkle-type column or a polysaccharide-based column like Chiralcel OD-H).
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.
General Protocol:
-
Sample Preparation: Dissolve a small amount of 2-Methyl-DL-serine in the mobile phase.
-
Method Development:
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).
-
Inject the sample and monitor the chromatogram for separation of the two enantiomeric peaks.
-
Optimize the separation by adjusting the ratio of the polar modifier, the flow rate, and the column temperature.
-
-
Quantification: Once baseline separation is achieved, the relative amounts of each enantiomer can be determined by integrating the peak areas.
In Vitro Biological Evaluation: NMDA Receptor Activity Assay
Given the known activity of D-serine, it is hypothesized that 2-Methyl-D-serine may act as a modulator of the NMDA receptor. A calcium flux assay in a cell line expressing NMDA receptors is a suitable method for initial screening.[6]
Materials:
-
HEK293 cell line stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Glutamate and glycine/D-serine (as controls).
-
2-Methyl-L-serine and 2-Methyl-D-serine test compounds.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-NMDA cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM solution in the dark at 37°C for approximately 1 hour.
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution containing a constant concentration of glutamate and varying concentrations of the test compound (2-Methyl-L-serine or 2-Methyl-D-serine).
-
Record the change in fluorescence over time, which corresponds to the influx of calcium through the activated NMDA receptors.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the response as a function of concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of each enantiomer.
-
Compare the results to those obtained with D-serine and glycine to characterize the activity of the 2-methylated analogs.
-
Conclusion
The addition of a methyl group to the α-carbon of serine introduces a chiral center and has the potential to significantly alter its biological activity. Based on the well-established role of D-serine as a co-agonist at the NMDA receptor, it is reasonable to hypothesize that 2-Methyl-D-serine may exhibit modulatory activity at this receptor, while 2-Methyl-L-serine is less likely to be active in this context. The steric bulk of the methyl group may influence binding affinity and efficacy at the glycine binding site of the GluN1 subunit. Further investigation using the experimental approaches outlined in this guide is necessary to elucidate the precise pharmacological profiles of these enantiomers. Such studies will be invaluable for researchers in neuroscience and drug development, potentially leading to new therapeutic agents targeting the glutamatergic system.
References
- 1. How Protein Methylation Regulates Steroid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 3. Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
The Natural Occurrence of 2-Methylserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery of 2-methylserine, a non-proteinogenic α-amino acid, in natural contexts. This compound, characterized by a methyl group substitution at the α-carbon of serine, possesses unique stereochemical properties that make it a molecule of interest in prebiotic chemistry, microbiology, and as a chiral building block in pharmaceutical synthesis. This document details its origins in prebiotic synthesis simulations, its biosynthesis by microorganisms, and discusses its reported, though not extensively documented, presence in higher plants. Detailed experimental protocols for its enzymatic synthesis and analysis are provided, along with quantitative data and visualizations of key pathways and workflows to support further research and development.
Introduction
This compound (2-amino-3-hydroxy-2-methylpropanoic acid) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during ribosomal translation.[1][2] Its structure is similar to the proteinogenic amino acid serine, with the key difference being the substitution of the α-hydrogen with a methyl group.[2] This substitution creates a chiral center at the α-carbon, giving rise to D- and L-enantiomers. The presence of this quaternary α-carbon imparts significant conformational constraints, making this compound a valuable component in the design of peptides and peptidomimetics with enhanced biological activity and metabolic stability.
The discovery of this compound in natural contexts is multifaceted, spanning from simulations of Earth's early conditions to its enzymatic production by soil bacteria. This guide will explore these discoveries in detail, providing the technical information necessary for researchers in drug development and the life sciences.
Discovery in Prebiotic Synthesis: The Miller-Urey Experiment
One of the most significant findings regarding the natural origin of this compound comes from the re-analysis of Stanley Miller's seminal 1950s spark-discharge experiments, which simulated the conditions of a prebiotic Earth.[3][4][5] These experiments demonstrated that complex organic molecules, including amino acids, could be formed from simple inorganic precursors.
In 2008, a re-analysis of archived samples from Miller's "volcanic" spark discharge experiment, which simulated a water vapor-rich volcanic eruption with lightning, was conducted using modern high-performance liquid chromatography and mass spectrometry.[3][6] This re-examination revealed the formation of a much wider variety of amino acids than Miller had originally reported, including this compound.[3][6]
Data Presentation
While specific quantitative yields for this compound from the re-analyzed Miller-Urey experiments are not detailed in the primary literature, the relative abundance of various amino acids produced in these experiments provides a valuable context for its prebiotic availability.
| Amino Acid | Relative Molar Yield (Glycine = 1.00) in Volcanic Spark Discharge Experiment |
| Glycine | 1.00 |
| Alanine | 0.85 |
| Serine | 0.12 |
| Aspartic Acid | 0.08 |
| α-Aminoisobutyric acid | 0.05 |
| This compound | Detected, but relative yield not specified |
| Other amino acids | Various |
| Table 1: Relative molar yields of selected amino acids from the re-analysis of Miller's volcanic spark discharge experiment. Data compiled from Johnson et al. (2008).[3][6] |
Experimental Protocols
Protocol 1: Simulation of Prebiotic Synthesis (Miller-Urey Volcanic Spark Discharge)
This protocol is a conceptual summary based on the descriptions of Stanley Miller's "volcanic" apparatus.[3][6]
-
Apparatus: A sealed glass apparatus consisting of a 500-cm³ flask for boiling water, connected to a larger flask with tungsten electrodes. The apparatus includes a condenser to cool the atmospheric mixture, allowing for the circulation of water. An aspirating nozzle injects a jet of steam and gas into the spark.
-
Initial Gas Mixture:
-
Methane (CH₄): 200 torr
-
Ammonia (NH₃): 200 torr
-
Hydrogen (H₂): 100 torr
-
-
Procedure:
-
Water is added to the 500-cm³ flask and heated to boiling to generate water vapor, which circulates through the apparatus.
-
The gas mixture is introduced into the apparatus.
-
A high-voltage electric discharge (simulating lightning) is applied across the electrodes for a period of one week.
-
The aspirator injects a steam-rich mixture into the spark, simulating a volcanic plume.
-
The products of the reaction are condensed and collected in a trap.
-
-
Analysis: The collected aqueous sample is analyzed for amino acid content using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.[3]
Mandatory Visualization
Caption: Workflow of the Miller-Urey volcanic spark discharge experiment and subsequent analysis.
Natural Occurrence in the Biosphere
While the prebiotic synthesis of this compound is well-established, its presence in contemporary living organisms is less documented but evident in certain microorganisms.
Biosynthesis by Microorganisms
Several species of soil bacteria have been identified that can synthesize and metabolize this compound.[7][8][9] The key enzyme responsible for its synthesis is α-methylserine aldolase , which catalyzes the reversible aldol condensation of L-alanine and formaldehyde to produce α-methyl-L-serine.[7][8] This enzyme has been isolated and characterized from bacteria of the genera Ralstonia, Variovorax, and Bosea.[7][8][9]
Data Presentation
| Enzyme | Source Organism | Substrates | Product | Km (for α-methyl-L-serine) | Vmax |
| α-Methylserine Aldolase | Bosea sp. AJ110407 | L-Alanine, Formaldehyde | α-Methyl-L-serine | 1.5 mM | 1.40 µmol min⁻¹ mg⁻¹ |
| α-Methylserine Aldolase | Variovorax paradoxus NBRC15150 | L-Alanine, Formaldehyde | α-Methyl-L-serine | 1.2 mM | 1.89 µmol min⁻¹ mg⁻¹ |
| Table 2: Kinetic data for α-methylserine aldolase from different bacterial sources.[9][10] |
Experimental Protocols
Protocol 2: Enzymatic Synthesis of α-Methyl-L-serine
This protocol is based on the use of whole-cell catalysts expressing α-methylserine aldolase.[7][8]
-
Materials:
-
E. coli cells overexpressing the gene for α-methylserine aldolase from a source organism (e.g., Ralstonia sp.).
-
L-alanine solution.
-
Formaldehyde solution.
-
Potassium phosphate buffer (pH 7.0-8.0).
-
Pyridoxal 5'-phosphate (PLP) solution (as a cofactor).
-
Bioreactor or reaction vessel with temperature and pH control.
-
-
Procedure:
-
Cultivate the recombinant E. coli strain to a high cell density.
-
Harvest the cells by centrifugation and wash with potassium phosphate buffer.
-
Prepare a reaction mixture containing L-alanine and PLP in the buffer.
-
Add the washed E. coli cells to the reaction mixture to act as a whole-cell catalyst.
-
Initiate the reaction by the controlled addition of formaldehyde. The concentration of formaldehyde should be kept low, as excess formaldehyde can inhibit the enzyme.[8][11]
-
Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH for a specified duration (e.g., 24-48 hours).
-
Monitor the production of α-methyl-L-serine using HPLC.
-
Upon completion, separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing α-methyl-L-serine can be further purified using ion-exchange chromatography.
-
Mandatory Visualization
Caption: Enzymatic synthesis of α-methyl-L-serine by α-methylserine aldolase.
Reported Occurrence in Phaseolus vulgaris
The presence of 2-methyl-D-serine in the common bean (Phaseolus vulgaris) has been reported in chemical databases. However, a review of the primary scientific literature did not yield specific studies detailing the isolation, characterization, and quantification of this compound from this plant source. While Phaseolus vulgaris is known to produce a variety of other non-proteinogenic sulfur-containing amino acids, such as S-methylcysteine, the metabolic pathway and concentration of this compound in this species remain to be elucidated.[12][13][14] Further research is required to confirm and characterize its presence in Phaseolus vulgaris.
Conclusion and Future Directions
The discovery of this compound in nature is a tale of two origins: its abiotic formation in conditions mimicking the early Earth and its specific enzymatic synthesis in the microbial world. The re-analysis of the Miller-Urey experiments provides compelling evidence for its existence as a prebiotic molecule, potentially available for the origin of life. The characterization of α-methylserine aldolase in bacteria not only confirms its presence in the biosphere but also offers a biocatalytic route for its production.
For researchers in drug development, the availability of this compound as a chiral building block is of significant interest. The enzymatic synthesis protocol outlined in this guide provides a pathway for the production of optically pure α-methyl-L-serine.
Future research should focus on a number of key areas:
-
Quantitative Analysis: A detailed quantitative analysis of this compound in the products of various Miller-Urey-type experiments would provide a better understanding of its prebiotic abundance.
-
Confirmation in Plants: Rigorous investigation is needed to confirm the presence of this compound in Phaseolus vulgaris and other plant species, including the elucidation of its biosynthetic pathway and physiological role.
-
Broader Microbial Screening: A wider screening of microorganisms could reveal other enzymes and pathways involved in this compound metabolism, potentially leading to more efficient biocatalytic production methods.
This technical guide serves as a foundational resource for understanding the natural origins of this compound. The provided data, protocols, and visualizations are intended to facilitate further exploration of this unique amino acid and its potential applications in science and industry.
References
- 1. pnas.org [pnas.org]
- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 3. The Miller volcanic spark discharge experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 5. Miller-Urey experiment | Description, Purpose, Results, & Facts | Britannica [britannica.com]
- 6. w.astro.berkeley.edu [w.astro.berkeley.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Purification and gene cloning of alpha-methylserine aldolase from Ralstonia sp. strain AJ110405 and application of the enzyme in the synthesis of alpha-methyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. uniprot.org [uniprot.org]
- 12. Deciphering S-methylcysteine biosynthesis in common bean by isotopic tracking with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of common bean expressed sequence tags identifies sulfur metabolic pathways active in seed and sulfur-rich proteins highly expressed in the absence of phaseolin and major lectins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylserine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a methyl group at the alpha-carbon, imparts distinct conformational constraints and metabolic stability to peptides and other molecules into which it is incorporated. This document details its key physical and chemical characteristics, provides methodologies for its analysis and synthesis, and presents visual representations of its structure and experimental workflows.
Core Physicochemical Properties
This compound is a polar amino acid, soluble in water.[1] It exists as D and L enantiomers, as well as a racemic mixture (D/L). The presence of the additional methyl group compared to its parent amino acid, serine, significantly influences its properties.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Isomer | Source |
| Molecular Formula | C₄H₉NO₃ | D/L, L, D | [2][3][4] |
| Molecular Weight | 119.12 g/mol | D/L, L, D | [2][3][4] |
| Melting Point | 240-241 °C | D/L | [3] |
| 253-263 °C | D/L | [5][6] | |
| 286-288 °C | L-isomer | [2][7] | |
| 286 °C | D-isomer | [4] | |
| Boiling Point (Predicted) | 345.80 °C at 760 mmHg | D-isomer | [4] |
| Solubility | Soluble in water.[1] Slightly soluble in DMSO (when heated) and Methanol (Slightly, Heated). | D/L, L | [2][6][7] |
| pKa (Predicted) | 2.20 ± 0.10 | D/L, L | [2][6][7] |
| LogP (Predicted) | -1.23 | D/L | [2] |
| -3.9 | D, L | [8][9][10] | |
| Appearance | White powder or Crystalline Powder | D/L | [2][6] |
| CAS Number | 5424-29-3 | D/L | [1][3] |
| 16820-18-1 | L-isomer | [1][2] | |
| 81132-44-7 | D-isomer | [4] |
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow: Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following protocols are based on established methods.
Enzymatic Synthesis of α-Methyl-L-serine
This protocol utilizes α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.[2]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)
-
L-alanine
-
Formaldehyde solution (10-100 mM)
-
Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme
-
Incubator set to 30°C
-
Reaction vessels
-
Quenching solution (e.g., 5 N NaOH)
-
Analytical equipment for product quantification (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, and L-alanine in a reaction vessel.
-
Initiate the reaction by adding the formaldehyde solution and the α-methylserine aldolase enzyme or cell suspension.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of this compound using an appropriate analytical method like HPLC.
HPLC Analysis of this compound
This protocol provides a general framework for the quantification of this compound in a sample.[2]
Materials:
-
HPLC system with a UV or fluorescence detector (derivatization may be required) or a mass spectrometer.
-
Reversed-phase C18 column or a mixed-mode column.
-
Mobile phase A (e.g., aqueous buffer like ammonium formate).
-
Mobile phase B (e.g., acetonitrile).
-
This compound standard solutions of known concentrations.
-
Sample preparation reagents (e.g., for protein precipitation).
-
Centrifuge.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: Precipitate proteins from the sample if necessary. Centrifuge and filter the supernatant through a 0.22 µm syringe filter.
-
Calibration Curve: Prepare a series of this compound standard solutions of known concentrations.
-
HPLC Analysis:
-
Inject the prepared sample and standard solutions onto the HPLC column.
-
Elute the compounds using a suitable gradient of mobile phases A and B.
-
Detect the separated compounds using the detector.
-
-
Quantification:
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Biological Context
While specific signaling pathways involving this compound are not well-defined, its structural properties make it a valuable tool in peptide design to enhance biological activity and metabolic stability. It has been noted in the context of N-methyl-D-aspartate (NMDA) receptor research, although its direct role as an antagonist or agonist is not clearly established.[2] Its incorporation into peptides can influence their conformation and resistance to proteolytic degradation, which are critical aspects of drug development.[11] Further research is needed to fully elucidate the specific biological roles and signaling pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemical-suppliers.eu [chemical-suppliers.eu]
- 5. This compound [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 16820-18-1 CAS MSDS (2-Methyl-L-serine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methylserine: CAS Number, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylserine, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details its chemical identity, including CAS numbers for its various forms, and provides in-depth methodologies for its identification, synthesis, and analysis.
Chemical Identification and Properties
This compound, systematically named 2-amino-3-hydroxy-2-methylpropanoic acid, is an analog of the proteinogenic amino acid serine, distinguished by a methyl group at the α-carbon.[1] This substitution introduces a chiral center, resulting in D- and L-enantiomers, in addition to the racemic mixture.
CAS Numbers
The Chemical Abstracts Service (CAS) has assigned the following registry numbers to the different forms of this compound:
| Form | CAS Number |
| DL-2-Methylserine (racemic) | 5424-29-3[2][3] |
| L-2-Methylserine | 16820-18-1[2][4] |
| D-2-Methylserine | 81132-44-7[5] |
Physicochemical Properties
This compound is a white solid with a molecular weight of 119.12 g/mol and a molecular formula of C4H9NO3.[6][7] It is soluble in water.[2] The presence of the α-methyl group significantly influences its conformational properties when incorporated into peptides.[8]
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO3 | [6][7] |
| Molecular Weight | 119.12 g/mol | [6][7] |
| Melting Point | 253-263 °C | [6] |
| IUPAC Name | 2-amino-3-hydroxy-2-methylpropanoic acid | [1] |
| Solubility | Soluble in water | [2] |
Spectroscopic Identification
Accurate identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide characteristic signals for the different functional groups in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆. Transfer the solution to an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).
Note: The exact chemical shifts will vary depending on the solvent and pH.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Chromatography:
-
Utilize a liquid chromatography system coupled to a mass spectrometer (LC-MS).
-
A reversed-phase column (e.g., C18) is commonly used for separation.
-
A typical mobile phase gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.
-
-
Mass Spectrometry:
-
Employ an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ at m/z 120.1.[1]
-
Perform tandem MS (MS/MS) to obtain characteristic fragment ions for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in this compound.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the amino, carboxyl, and hydroxyl groups will be observed. For serine, a broad band around 3465 cm⁻¹ (O-H stretching) and bands related to the amino and carboxyl groups are characteristic.[9]
-
Synthesis of this compound
Both chemical and enzymatic methods have been developed for the synthesis of this compound.
Chemical Synthesis
A common strategy for the asymmetric synthesis of α-methyl amino acids involves the use of chiral auxiliaries or catalysts. The Sharpless asymmetric dihydroxylation is a powerful method for introducing chirality.[10]
References
- 1. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
The Solubility Profile of 2-Methylserine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methylserine, a non-proteinogenic amino acid of interest in various research and development applications. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from its parent compound, L-serine, and its racemic form, DL-serine, to provide valuable estimations. It is important to note that the presence of the alpha-methyl group in this compound may influence its solubility relative to serine. This guide also details robust experimental protocols for the precise determination of this compound solubility.
Core Data Presentation: Solubility of Serine Analogs
The following tables summarize the available quantitative solubility data for L-serine and DL-serine in various solvents. This information serves as a foundational reference for estimating the solubility of this compound.
Table 1: Solubility of L-Serine in Water
| Temperature (°C) | Solubility ( g/100g of Water) | Molar Solubility (mol/L) |
| 20 | 42.0[1] | 3.99 |
| 25 | 50.2 | 4.78 |
Note: Molar solubility calculated based on the molar mass of L-serine (105.09 g/mol ).
Table 2: Solubility of DL-Serine in Water and Aqueous Solvent Mixtures at 25°C (298.15 K)
| Solvent System | Mole Fraction of Organic Solvent | Molar Solubility (mol/L) |
| Water | 0.00 | 0.476[1] |
| Water-Ethanol | 0.10 | 0.235 |
| Water-Ethanol | 0.20 | 0.118 |
| Water-Dimethyl Sulfoxide (DMSO) | 0.10 | 0.389 |
| Water-Dimethyl Sulfoxide (DMSO) | 0.20 | 0.315 |
Data for DL-serine provides insight into the solubility of a racemic mixture, which can sometimes differ significantly from that of pure enantiomers.[1]
Qualitative solubility information indicates that this compound is soluble in water[2] and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3][4]
Experimental Protocols for Solubility Determination
To facilitate precise and reproducible solubility measurements for this compound, three detailed experimental protocols are provided below: the gravimetric method, a spectrophotometric assay using ninhydrin, and a quantification method using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Gravimetric Method for Solubility Determination
This classic and straightforward method determines solubility by measuring the mass of solute dissolved in a known mass of solvent at equilibrium.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Pre-weighed drying vessels (e.g., evaporating dishes)
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed drying vessel.
-
Drying: Place the vessel in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.
-
Calculation: The solubility is calculated from the mass of the dried this compound and the initial volume of the solvent used.
Spectrophotometric Quantification using Ninhydrin Assay
This colorimetric method is suitable for quantifying the concentration of amino acids in a saturated solution.
Materials:
-
Saturated solution of this compound (prepared as in the gravimetric method)
-
Ninhydrin reagent (2% w/v in a suitable solvent like ethanol)[5]
-
Acetate buffer (0.2 M, pH 5.5)[5]
-
Diluent solvent (e.g., 50% ethanol)
-
Standard solutions of this compound of known concentrations
-
Spectrophotometer
-
Water bath
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations.
-
Sample Preparation: Dilute the saturated this compound solution with the chosen solvent to a concentration that falls within the linear range of the standard curve.
-
Reaction: To a set of test tubes, add a specific volume of each standard solution, the diluted sample solution, and a blank (solvent only). Add acetate buffer and ninhydrin reagent to each tube.[5]
-
Color Development: Heat the test tubes in a boiling water bath for a set time (e.g., 15-20 minutes) to allow for the color-forming reaction to complete.[5]
-
Cooling and Dilution: Cool the tubes to room temperature and add a diluent solvent to stop the reaction and stabilize the color.[5]
-
Absorbance Measurement: Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the blank to zero the instrument.[5]
-
Concentration Determination: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the standard curve. The solubility is then calculated by accounting for the dilution factor.
UPLC-MS Method for Accurate Quantification
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers high sensitivity and selectivity for the quantification of this compound, especially at low concentrations or in complex matrices.
Materials:
-
Saturated solution of this compound (prepared as in the gravimetric method)
-
UPLC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phases (e.g., water and acetonitrile with formic acid)
-
Standard solutions of this compound of known concentrations
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Filter the saturated solution through a 0.22 µm syringe filter and dilute it with the mobile phase to a concentration within the calibration range.
-
Chromatographic Separation: Inject the standards and the diluted sample onto the UPLC system. Develop a suitable gradient elution method to achieve good peak shape and separation for this compound.
-
Mass Spectrometric Detection: Use the mass spectrometer to detect and quantify this compound. The specific mass-to-charge ratio (m/z) for this compound should be monitored.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the diluted sample from this curve. Calculate the original solubility by applying the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described solubility determination methods.
Caption: Workflow for the Gravimetric Determination of Solubility.
Caption: Workflow for Spectrophotometric Solubility Determination.
Caption: Workflow for UPLC-MS Based Solubility Quantification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-D-serine CAS#: 81132-44-7 [m.chemicalbook.com]
- 4. 16820-18-1 CAS MSDS (2-Methyl-L-serine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of 2-Methylserine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and development, often imparting enhanced proteolytic stability, conformational constraints, and improved pharmacokinetic profiles. 2-Methylserine (2-MeSer), a sterically hindered α,α-disubstituted amino acid, is a valuable building block for these purposes. However, its unique structural features, particularly the quaternary α-carbon, present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. The steric bulk around the carboxylic acid and the α-amino group can impede coupling reactions, leading to lower yields and incomplete sequences.
These application notes provide a comprehensive guide to the successful solid-phase synthesis of peptides containing this compound. We will discuss the critical aspects of the synthesis, including the choice of protecting groups, coupling reagents, and optimized protocols. Furthermore, we will present quantitative data to aid in the selection of the most effective synthetic strategies and provide detailed experimental procedures.
Challenges in the SPPS of this compound Peptides
The primary challenge in the synthesis of this compound-containing peptides is overcoming the steric hindrance at the α-carbon. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to several potential issues:
-
Incomplete Coupling: Standard coupling times and reagent concentrations may be insufficient to drive the reaction to completion, resulting in deletion sequences where the this compound residue is missing.
-
Low Yields: The overall yield of the desired peptide can be significantly reduced due to incomplete coupling at the this compound incorporation step.
-
Side Reactions: Slower reaction rates can increase the likelihood of side reactions, such as the formation of diketopiperazines, particularly at the dipeptide stage.
To address these challenges, careful optimization of the synthetic protocol is necessary, with a particular focus on the selection of highly efficient coupling reagents and reaction conditions.
Protecting Group Strategy for this compound
For Fmoc-based SPPS, the this compound building block should have the α-amino group protected with the standard Fmoc group. The hydroxyl group of the serine side chain must also be protected to prevent side reactions. The tert-butyl (tBu) protecting group is a suitable choice for this purpose, as it is stable to the basic conditions used for Fmoc deprotection and can be cleaved simultaneously with the final peptide cleavage from the resin using strong acids like trifluoroacetic acid (TFA). Therefore, Fmoc-2-MeSer(tBu)-OH is the recommended building block for these syntheses.
Selection of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. While standard coupling reagents may suffice for less demanding sequences, more potent reagents are generally required to achieve high coupling efficiencies.
Based on studies of other sterically hindered amino acids, the following classes of coupling reagents are recommended:
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective for difficult couplings. HATU is often preferred due to its slightly higher reactivity and lower propensity for racemization.
-
Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for coupling sterically hindered residues. PyAOP is particularly noteworthy as it does not lead to guanidinium capping of the N-terminus, a potential side reaction with HATU and HBTU.[1][2]
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid incorporation. While specific data for this compound is limited, the data for other challenging couplings provides a strong basis for reagent selection.
| Coupling Reagent | Model Hindered Coupling | Yield (%) | Racemization (%) | Reference |
| HATU | Fmoc-N-Me-Ala + Pro-resin | >95 | <1 | General observation for hindered couplings |
| HBTU | Boc-Phe-(NMe)Aib + Phe-OBzl | High | Not specified | [3] |
| PyAOP | Fmoc-N-Me-amino acids | High | Low | [4] |
| PyBOP | Fmoc-N-Me-amino acids | High | Low | [4] |
| DIC/HOBt | Standard couplings | Moderate-High | Variable | General observation |
Note: The efficiency of these reagents can be sequence-dependent, and optimization may be required for specific peptides.
Experimental Protocols
The following protocols are based on the Fmoc/tBu strategy for manual solid-phase peptide synthesis on a 0.1 mmol scale.
General Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling of Non-Hindered Amino Acids
This protocol is for the coupling of standard Fmoc-amino acids in the peptide sequence.
-
Resin Swelling: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Optimized Coupling of Fmoc-2-MeSer(tBu)-OH
This protocol is specifically for the incorporation of the sterically hindered this compound residue.
-
Fmoc Deprotection: Follow the deprotection and washing steps as described in Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-2-MeSer(tBu)-OH (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF. Add DIPEA (1.0 mmol, 10 eq.) and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 4-6 hours at room temperature. A double coupling may be necessary.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step with fresh reagents (double coupling).
Protocol 3: Peptide Cleavage and Deprotection
-
Washing: After the final Fmoc deprotection and coupling, wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold ether twice.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Peptide Purification and Characterization
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Signaling Pathways and Experimental Logic
The successful synthesis of a this compound containing peptide relies on a logical progression of optimized chemical reactions. The following diagram illustrates the key decision points and reaction pathways.
Caption: Decision workflow for coupling standard vs. hindered amino acids in SPPS.
Conclusion
The solid-phase synthesis of peptides containing the sterically hindered amino acid this compound requires careful consideration of the coupling strategy. The use of potent coupling reagents such as HATU or PyAOP, extended reaction times, and potentially double coupling are essential to achieve high yields and purity. The protocols and data presented in these application notes provide a robust starting point for researchers and drug development professionals to successfully incorporate this compound into their target peptides, thereby enabling the exploration of novel peptide therapeutics with enhanced properties.
References
Protecting Group Strategies for 2-Methylserine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of peptides and complex molecules containing the sterically hindered, non-proteinogenic amino acid 2-Methylserine. The presence of a trifunctional- and a quaternary stereocenter in this compound necessitates a robust and orthogonal protecting group strategy to ensure high yields and stereochemical integrity during synthetic manipulations.
This document provides detailed application notes and experimental protocols for the protection of the amino, carboxyl, and hydroxyl groups of this compound. The strategies outlined herein are essential for the successful incorporation of this unique amino acid into peptide backbones and other molecular scaffolds, a critical step in the development of novel therapeutics with enhanced conformational stability and resistance to enzymatic degradation.
Orthogonal Protecting Group Strategy Overview
An orthogonal protecting group strategy is crucial for the selective manipulation of the different functional groups within this compound. The most common approach for peptide synthesis involves the use of a base-labile protecting group for the α-amino group (e.g., Fmoc), an acid-labile group for the side-chain hydroxyl (e.g., tBu), and a group that can be cleaved under different conditions for the C-terminus (e.g., a benzyl ester, removable by hydrogenolysis).
Caption: Orthogonal protection and deprotection of this compound functional groups.
Data Presentation: Protecting Groups for this compound
The following tables summarize common protecting groups for each functional group of this compound, along with their typical introduction and cleavage conditions and representative yields, primarily based on data for serine and other sterically hindered amino acids.
Table 1: Amino Group Protection
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Typical Yield |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | 20% Piperidine in DMF | >90% |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., NaOH, NaHCO₃) | Strong Acid (e.g., TFA, HCl in Dioxane) | >95% |
Table 2: Carboxyl Group Protection
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Typical Yield |
| Benzyl ester | OBn | Benzyl alcohol, Acid catalyst (e.g., TsOH) | Hydrogenolysis (H₂, Pd/C) | >90% |
| tert-Butyl ester | OtBu | Isobutylene, Acid catalyst (e.g., H₂SO₄) | Strong Acid (e.g., TFA) | >85% |
| Methyl ester | OMe | Methanol, Thionyl chloride | Saponification (e.g., NaOH) | >95% |
Table 3: Hydroxyl Group Protection
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Typical Yield |
| tert-Butyl | tBu | Isobutylene, Acid catalyst (e.g., H₂SO₄) | Strong Acid (e.g., TFA) | >90% |
| Trityl | Trt | Trityl chloride, Base (e.g., Et₃N, DMAP) | Mild Acid (e.g., dilute TFA) | >85% |
| Silyl ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | >95% |
Table 4: Simultaneous Amino and Hydroxyl Group Protection
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Typical Yield |
| Oxazolidine | Cyclic acetal/ketal | Aldehyde/Ketone (e.g., Pivaldehyde, Acetone), Acid catalyst | Acid hydrolysis | >80% |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. Note: Reactions involving sterically hindered amino acids like this compound may require longer reaction times or more forcing conditions than those for serine. Optimization is recommended.
Protocol 1: N-Fmoc Protection of this compound
This protocol describes the protection of the amino group of this compound with the base-labile Fmoc group.
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve this compound (1.0 eq) in 10% aqueous Na₂CO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Separately, dissolve Fmoc-Cl (1.1 eq) in dioxane or acetone.
-
Add the Fmoc-Cl solution dropwise to the stirred this compound solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-2-Methylserine-OH.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Expected Yield: >90%
Protocol 2: O-tert-Butyl (tBu) Protection of the Hydroxyl Group
This protocol details the acid-catalyzed protection of the hydroxyl side chain of an N-protected this compound derivative.
Materials:
-
N-Fmoc-2-Methylserine-OH
-
Liquid isobutylene or tert-butyl acetate
-
Catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend N-Fmoc-2-Methylserine-OH (1.0 eq) in DCM.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Condense liquid isobutylene (excess) into the reaction mixture.
-
Seal the reaction vessel and allow it to slowly warm to room temperature, stirring for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the vessel and quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Expected Yield: >90%
Protocol 3: Carboxyl Group Protection as a Benzyl Ester (OBn)
This protocol describes the esterification of the carboxylic acid of an N- and O-protected this compound.
Materials:
-
N-Fmoc-2-Methylserine(tBu)-OH
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Fmoc-2-Methylserine(tBu)-OH (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP in DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Expected Yield: >90%
Protocol 4: Simultaneous Protection of Amino and Hydroxyl Groups via Oxazolidine Formation
This protocol allows for the concurrent protection of the amino and hydroxyl groups of this compound methyl ester.
Materials:
-
This compound methyl ester hydrochloride
-
Pivaldehyde or Acetone
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene or Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of this compound methyl ester hydrochloride (1.0 eq) in benzene, add pivaldehyde (1.2 eq) and a catalytic amount of p-TsOH.
-
Fit the flask with a Dean-Stark trap and reflux the mixture for 4-6 hours, azeotropically removing water.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The resulting oxazolidine can be further purified by chromatography or distillation.
Expected Yield: >80%
Deprotection Protocols
Protocol 5: Fmoc Group Deprotection
Caption: Workflow for the deprotection of the Fmoc group.
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.
-
Drain the resin and repeat the treatment with fresh piperidine solution.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc adduct and excess piperidine.
Protocol 6: Global Deprotection and Cleavage from Resin (TFA)
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups like tBu and Boc.
Caption: General workflow for TFA-mediated global deprotection and resin cleavage.
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 1-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by HPLC.
These protocols provide a foundation for the protection and deprotection of this compound. Researchers should consider the specific requirements of their synthetic targets and optimize these procedures accordingly to achieve the best results in their drug discovery and development efforts.
Application Notes and Protocols for Fmoc-2-Methylserine-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2-Methylserine-OH, an α,α-disubstituted amino acid, is a valuable building block in modern peptide synthesis for introducing conformational constraints and enhancing peptide stability. The presence of a methyl group on the α-carbon sterically hinders the peptide backbone, restricting its conformational freedom. This can lead to the formation of well-defined secondary structures, such as helices and β-turns, which can be crucial for optimizing receptor binding, biological activity, and resistance to enzymatic degradation. However, the same steric hindrance that provides these advantages also presents challenges during solid-phase peptide synthesis (SPPS), primarily in achieving efficient coupling.
These application notes provide a comprehensive guide to the use of Fmoc-2-Methylserine-OH in Fmoc-based SPPS. We will cover its applications, recommended coupling and deprotection protocols, and strategies to overcome the challenges associated with its steric bulk.
Applications of 2-Methylserine in Peptide Synthesis
The incorporation of this compound into peptide sequences offers several key advantages:
-
Conformational Rigidity: The α-methyl group significantly restricts the allowable Ramachandran angles of the peptide backbone, promoting the adoption of specific secondary structures. Peptides containing α-methylated amino acids often favor 310-helical or extended conformations.[][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and potency.[3]
-
Enhanced Enzymatic Stability: The steric shield provided by the α-methyl group can hinder the approach of proteases, leading to increased resistance to enzymatic degradation and a longer in vivo half-life of the peptide therapeutic.[3]
-
Induction of Specific Secondary Structures: The defined conformational preferences of this compound can be exploited to design peptides with specific folds, which is critical for their biological function.[3]
Challenges in Peptide Synthesis with Fmoc-2-Methylserine-OH
The primary challenge in using Fmoc-2-Methylserine-OH is the steric hindrance at the α-carbon, which can lead to:
-
Slow and Incomplete Coupling Reactions: The bulky methyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in lower coupling yields and the formation of deletion sequences.[4]
-
Aggregation: The conformationally constrained peptide chain can sometimes be more prone to aggregation on the solid support, further hindering reaction kinetics.
To overcome these challenges, optimization of coupling conditions, including the choice of coupling reagent, reaction time, and temperature, is crucial.
Recommended Reagents and Protocols
For the successful incorporation of Fmoc-2-Methylserine-OH, the use of a side-chain protecting group is essential to prevent side reactions. The tert-butyl (tBu) group is the standard choice for protecting the hydroxyl function of serine in Fmoc-SPPS, as it is stable to the basic conditions of Fmoc deprotection and readily cleaved with trifluoroacetic acid (TFA) during the final cleavage step.[5] Therefore, Fmoc-2-Methylserine(tBu)-OH is the recommended building block for synthesis.
Coupling Reagents
Due to the steric hindrance of Fmoc-2-Methylserine(tBu)-OH, standard coupling reagents may not be sufficient to achieve high coupling efficiencies. More potent activating agents are recommended. The choice of coupling reagent is a critical factor for success.
Table 1: Comparison of Recommended Coupling Reagents for Fmoc-2-Methylserine(tBu)-OH
| Coupling Reagent Class | Examples | Recommended for Hindered Coupling | Relative Cost | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Highly Recommended | High | Generally provide the highest coupling efficiency and fastest reaction times for sterically hindered amino acids.[6][7] |
| HBTU, TBTU | Recommended | Medium | Effective, but may be slightly less reactive than HATU or COMU for very difficult couplings.[6] | |
| Phosphonium Salts | PyAOP, PyBOP | Highly Recommended | High | Excellent for hindered couplings, with PyAOP being particularly effective for coupling N-methylated and other sterically demanding amino acids.[6][8] |
| Carbodiimides + Additives | DIC/OxymaPure, DIC/HOBt | Use with caution | Low | While cost-effective, these combinations are generally less reactive and may require longer coupling times or double coupling to achieve satisfactory results.[4] |
| Amino Acid Halides | Fmoc-AA-F, Fmoc-AA-Cl | Recommended for very difficult couplings | High | Highly reactive species that can be generated in situ. Particularly useful for incorporating α,α-disubstituted amino acids.[9] |
Note: The recommendations are based on literature for sterically hindered amino acids in general, as direct comparative quantitative data for Fmoc-2-Methylserine-OH is limited.
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-2-Methylserine(tBu)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Manual Coupling of Fmoc-2-Methylserine(tBu)-OH
This protocol is designed for a standard 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide resin).
Materials:
-
Resin with a free N-terminal amine (swollen in DMF)
-
Fmoc-2-Methylserine(tBu)-OH (4 equivalents, 0.4 mmol)
-
Coupling reagent (e.g., HATU) (3.9 equivalents, 0.39 mmol)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (8 equivalents, 0.8 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
If starting with an Fmoc-protected resin, perform Fmoc deprotection (see step 3).
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Perform a Kaiser test to confirm the presence of free primary amines (beads will turn blue).[7]
-
-
Coupling of Fmoc-2-Methylserine(tBu)-OH:
-
In a separate vial, dissolve Fmoc-2-Methylserine(tBu)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature can be increased to 50-60°C.[7]
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. If the test is positive (blue beads), a second coupling is recommended.
-
-
Double Coupling (if necessary):
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat the coupling step (step 3) with a fresh solution of activated Fmoc-2-Methylserine(tBu)-OH.
-
-
Capping (Optional but Recommended):
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times).
-
To cap any unreacted amines, add a solution of acetic anhydride/pyridine/DMF (e.g., 1:2:7) to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
-
Chain Elongation:
-
Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.
-
Protocol 2: Automated Microwave-Assisted Coupling
Microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered amino acids by accelerating reaction rates.
Instrument: Automated Microwave Peptide Synthesizer
Reagents:
-
Fmoc-2-Methylserine(tBu)-OH solution in DMF (e.g., 0.2 M)
-
Coupling reagent solution in DMF (e.g., HBTU/HOBt or HATU)
-
Activator base solution in DMF (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
Typical Microwave Protocol:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave irradiation: e.g., 50W, 50°C for 3 minutes.[4]
-
Repeat the deprotection step once.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
Add the Fmoc-2-Methylserine(tBu)-OH solution (4 eq.), coupling reagent solution (3.9 eq.), and activator base (8 eq.) to the resin.
-
Microwave irradiation: e.g., 75W, 75°C for 5-10 minutes.[4]
-
A double coupling cycle may be programmed for this specific residue to ensure complete reaction.
-
Wash the resin with DMF.
-
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail:
-
A common cleavage cocktail for peptides containing standard acid-labile protecting groups is a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Expected Purity and Yield
The purity and yield of peptides containing this compound are highly dependent on the efficiency of the coupling steps. While specific quantitative data is scarce, the following table provides a general expectation based on the synthesis of peptides with other sterically hindered amino acids.
Table 2: Expected Peptide Purity and Yield
| Purity Level | Typical Application | Expected Crude Purity Range | Expected Final Yield (after purification) |
| Crude | Initial screening, non-sensitive assays | 50-70% | N/A |
| >85% | In-vitro bioassays, antibody production | 60-80% | 10-30% |
| >95% | Quantitative studies, NMR, in-vivo studies | >70% | 5-20% |
| >98% | Clinical trials, structural studies | >80% | <10% |
Note: These are estimates. Actual purity and yield will vary based on the peptide sequence, length, and the success of each coupling step.
Visualizations
Experimental Workflow for Fmoc-2-Methylserine-OH Coupling
Caption: Workflow for a single coupling cycle of Fmoc-2-Methylserine(tBu)-OH in SPPS.
Logical Relationship of this compound's Impact on Peptide Properties
References
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-2-Methylserine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. Boc-2-Methylserine (Boc-α-MeSer-OH) is a sterically hindered, non-natural amino acid that offers unique advantages in peptide design. The presence of a methyl group on the α-carbon introduces significant conformational constraints, which can lock the peptide backbone into specific secondary structures, such as β-turns or extended conformations.[1][2] This pre-organization of the peptide into its bioactive conformation can lead to enhanced receptor binding affinity and biological activity.[1] Furthermore, the α-methylation provides steric hindrance that significantly increases the peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo stability and pharmacokinetic profile.[1]
These application notes provide a comprehensive guide for the successful incorporation of Boc-2-Methylserine into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of Boc-2-Methylserine
A summary of the key physicochemical properties of Boc-2-Methylserine is presented in Table 1. Understanding these properties is crucial for its proper handling and use in peptide synthesis.
| Property | Value |
| Synonyms | Boc-α-methyl-L-serine, (S)-2-(tert-butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid |
| CAS Number | 84311-19-3 |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97% |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |
| Storage | Store at 2-8°C, protected from moisture. |
Key Considerations for Peptide Synthesis
The incorporation of the sterically hindered Boc-2-Methylserine requires special considerations to ensure efficient coupling and high-purity peptide products.
-
Choice of Coupling Reagents : Due to the steric hindrance of the α-methyl group, standard coupling reagents may result in lower yields. More potent activating agents are recommended to overcome this challenge.
-
Coupling Time and Temperature : Extended coupling times or performing a "double coupling" (repeating the coupling step with fresh reagents) can significantly improve the incorporation efficiency. In some cases, slightly elevated temperatures may be beneficial, but should be used with caution to avoid racemization.
-
Monitoring of Coupling Reactions : It is crucial to monitor the completion of each coupling step using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates that all primary amines have been acylated.
Experimental Protocols
The following protocols outline the key steps for the successful incorporation of Boc-2-Methylserine into a peptide sequence using manual Boc-SPPS. These can be adapted for automated synthesizers.
Protocol 1: General Boc-SPPS Cycle for Boc-2-Methylserine Incorporation
This protocol details the standard steps for Boc-based solid-phase peptide synthesis, with specific recommendations for incorporating Boc-2-Methylserine.
Materials:
-
Boc-2-Methylserine and other Boc-protected amino acids
-
Merrifield resin or appropriate resin for the desired C-terminus (e.g., MBHA resin for peptide amides)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, anisole)
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step once.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Coupling of Boc-2-Methylserine:
-
Dissolve Boc-2-Methylserine (3-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation and allow it to react for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, a second coupling with fresh reagents may be necessary.
-
Monitor the reaction completion using the Kaiser test.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Procedure:
-
After the final amino acid coupling and N-terminal Boc deprotection, thoroughly wash the peptide-resin with DMF and DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and dissolved protecting group by-products.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
This protocol outlines the purification of the crude peptide by RP-HPLC and subsequent characterization.
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[3]
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the peptide.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final peptide using:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.
-
NMR Spectroscopy: For structural characterization and to confirm the incorporation of 2-Methylserine. 1D and 2D NMR experiments (TOCSY, NOESY) can be used to determine the peptide's conformation in solution.[1]
-
-
Quantitative Data Summary
The following tables provide illustrative data for the synthesis of a model peptide containing a this compound residue. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Illustrative Coupling Efficiency for a Model Peptide
| Amino Acid Position | Coupling Reagent | Coupling Time (h) | Kaiser Test Result | Estimated Yield (%) |
| Xaa | HBTU/DIEA | 1 | Negative | >99 |
| α-MeSer | HBTU/DIEA | 2 | Negative | >98 |
| Yaa | HBTU/DIEA | 1 | Negative | >99 |
Table 3: Purification and Characterization of a Model Peptide Containing this compound
| Parameter | Result |
| Crude Purity (RP-HPLC) | ~75% |
| Purified Purity (RP-HPLC) | >98% |
| Expected Mass (m/z) | [M+H]⁺ = XXX.X |
| Observed Mass (m/z) | [M+H]⁺ = XXX.X |
| Overall Yield | ~20-30% (based on initial resin loading) |
Visualizations
Experimental Workflow for Peptide Synthesis with Boc-2-Methylserine
Caption: Workflow for the synthesis of peptides containing Boc-2-Methylserine.
Logical Relationship of Boc-SPPS Steps
Caption: Logical flow of the repetitive cycle in Boc-SPPS.
Conclusion
The incorporation of Boc-2-Methylserine into peptides is a valuable technique for enhancing their conformational stability and resistance to enzymatic degradation. While the steric hindrance of the α-methyl group necessitates modifications to standard SPPS protocols, such as the use of more potent coupling reagents and extended reaction times, the benefits to the resulting peptide's properties often justify these adjustments. Careful monitoring of the coupling reactions and rigorous purification are key to obtaining high-purity peptides containing this unique non-canonical amino acid. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully synthesize and explore the potential of this compound-containing peptides in their drug discovery and development efforts.
References
Application Notes and Protocols for the Enzymatic Synthesis of 2-Methylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylserine, a non-proteinogenic α-amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its unique structure, featuring a methyl group at the α-carbon of serine, imparts conformational constraints and enhanced metabolic stability to peptides and other pharmaceutical compounds. The stereoselective synthesis of this compound is therefore of significant interest. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods, providing high enantiopurity under mild reaction conditions.
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the use of α-methylserine aldolase. It is intended for researchers, scientists, and drug development professionals seeking to implement this biocatalytic method.
Principle of Enzymatic Synthesis
The primary and most well-documented enzymatic route for the synthesis of this compound is the reversible aldol condensation of L-alanine and formaldehyde. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, α-methylserine aldolase (EC 4.1.2.B). The enzyme exhibits high stereospecificity, exclusively producing the L-enantiomer of this compound when L-alanine is used as the amino acid substrate.
The reaction can be carried out using either a purified enzyme or whole microbial cells expressing the α-methylserine aldolase gene. The use of whole-cell biocatalysts can be more cost-effective as it eliminates the need for enzyme purification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) |
| Molecular Formula | C4H9NO3 |
| Molar Mass | 119.12 g/mol |
| CAS Number | 16820-18-1 (L-isomer) |
Table 2: Kinetic Parameters of α-Methylserine Aldolases from Different Microbial Sources
| Enzyme Source | Vmax (μmol min⁻¹ mg⁻¹) | Km for α-methyl-L-serine (mM) |
| Bosea sp. AJ110407 | 1.40 | 1.5 |
| Variovorax paradoxus NBRC15150 | 1.89 | 1.2 |
| Ralstonia sp. AJ110405 | Not specified | Not specified |
Note: Kinetic parameters were determined for the formaldehyde release reaction (retro-aldol reaction).
Experimental Protocols
Protocol 1: Synthesis of α-Methyl-L-serine using Whole-Cell Biocatalyst
This protocol describes the synthesis of α-Methyl-L-serine using E. coli cells overexpressing the α-methylserine aldolase gene.
Materials:
-
E. coli strain expressing α-methylserine aldolase (e.g., from Ralstonia sp. AJ110405, Bosea sp. AJ110407, or Variovorax paradoxus NBRC15150)
-
L-Alanine
-
Formaldehyde (37% solution)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Centrifuge and centrifuge tubes
-
Incubator shaker
-
Reaction vessel
Procedure:
-
Cultivation of Whole-Cell Biocatalyst:
-
Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.
-
Incubate at 37°C with shaking (e.g., 200 rpm) for 16-18 hours.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM PLP.
-
Resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the following components:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
300 mM L-Alanine
-
150 mM Formaldehyde (Note: Formaldehyde can be inhibitory at high concentrations. It can be added fed-batch to maintain a low concentration).
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
Resuspended whole-cell biocatalyst.
-
-
Incubate the reaction mixture at 30°C with gentle agitation for 16-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of this compound periodically using a suitable analytical method such as HPLC.
-
Once the reaction is complete, terminate it by heating the mixture to 100°C for 10 minutes to denature the enzyme, followed by centrifugation to remove the cell debris.
-
The supernatant containing this compound can then be subjected to purification.
-
Protocol 2: Purification of α-Methyl-L-serine
This protocol provides a general procedure for the purification of this compound from the reaction supernatant.
Materials:
-
Supernatant from the enzymatic reaction
-
Activated carbon
-
Sulfuric acid (for pH adjustment)
-
Ethanol
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Decolorization:
-
Adjust the pH of the supernatant to 4.0 with sulfuric acid.
-
Add activated carbon (e.g., 1-2% w/v) to the solution.
-
Heat the mixture to 80-90°C for 1 hour with stirring.
-
Remove the activated carbon by hot filtration.
-
-
Crystallization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to approximately half of its original volume.
-
Slowly add ethanol to the concentrated solution to induce crystallization.
-
Allow the solution to cool down slowly to room temperature and then transfer to 4°C to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with cold ethanol.
-
Dry the crystals under vacuum to obtain pure α-Methyl-L-serine.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic reaction for this compound synthesis.
Application Notes: 2-Methylserine as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylserine is a non-proteinogenic α-amino acid that serves as a versatile and powerful chiral building block in modern organic synthesis. Its quaternary stereocenter, bearing a hydroxymethyl and a methyl group, makes it a valuable precursor for the enantioselective synthesis of complex molecules, particularly α-methyl amino acids and various natural products. The controlled manipulation of its functional groups allows for the construction of intricate stereochemical architectures, which are often crucial for biological activity in drug discovery and development. These application notes provide detailed protocols and workflows for the use of this compound derivatives in key synthetic transformations.
Application 1: Enantiocontrolled Synthesis of α-Methyl Amino Acids
A robust strategy for synthesizing enantiopure α-methyl amino acids involves the use of a β-lactone derived from N,N-dibenzyl-α-methylserine. This highly strained four-membered ring is an excellent electrophile that can be opened regioselectively by various nucleophiles, including organocuprates, to deliver a diverse range of α-methyl amino acids with high fidelity.[1][2][3]
Logical Workflow: Synthesis of α-Methyl Amino Acids
The overall transformation begins with the protection of the starting material, α-methylserine methyl ester, followed by saponification and lactonization to form the key β-lactone intermediate. This intermediate is then subjected to a regioselective ring-opening reaction with an organocuprate reagent, followed by deprotection to yield the final α-methyl amino acid.
Caption: Synthetic workflow for α-methyl amino acids from this compound.
Quantitative Data: β-Lactone Formation and Ring-Opening
The following table summarizes the yields for the key steps in the synthesis of various α-methyl amino acids via the β-lactone intermediate.[1][2]
| Step No. | Transformation | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Dibenzylation | H₂N-α-Me-Ser-OMe | BnBr, K₂CO₃ | Bn₂N-α-Me-Ser-OMe | 98 |
| 2 | Saponification | Bn₂N-α-Me-Ser-OMe | LiOH | Bn₂N-α-Me-Ser-OH | 98 |
| 3 | Lactonization | Bn₂N-α-Me-Ser-OH | HBTU | Bn₂N-α-Methylserine-β-lactone | 82 |
| 4a | Organocuprate Opening | β-Lactone | (CH₃)₂CuLi | Bn₂N-α-Me-Val-OH | 98 |
| 4b | Organocuprate Opening | β-Lactone | (n-Bu)₂CuLi | Bn₂N-α-Me-Nle-OH | 99 |
| 4c | Organocuprate Opening | β-Lactone | (Ph)₂CuLi | Bn₂N-α-Me-Phe(β-homo)-OH | 96 |
Experimental Protocol: Synthesis of Bn₂N-α-Methylserine-β-lactone
This protocol details the formation of the key β-lactone intermediate from N,N-dibenzyl-α-methylserine.[1]
Materials:
-
N,N-dibenzyl-α-methylserine (Bn₂N-α-Me-Ser-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of N,N-dibenzyl-α-methylserine (1.0 eq) in anhydrous acetonitrile (0.05 M) under an inert atmosphere, add HBTU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice) and brine (once).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the Bn₂N-α-methylserine-β-lactone as a white solid (82% yield).[2]
Experimental Protocol: Organocuprate Ring-Opening
This protocol describes the general procedure for the regioselective opening of the β-lactone with a Gilman cuprate.[1]
Materials:
-
Copper(I) iodide (CuI)
-
Organolithium or Grignard reagent (e.g., MeLi, n-BuLi, PhMgBr)
-
Bn₂N-α-methylserine-β-lactone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add CuI (1.0 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -40 °C.
-
Add the organolithium or Grignard reagent (2.0 eq) dropwise, maintaining the temperature at -40 °C. Stir for 30 minutes to form the organocuprate reagent.
-
In a separate flask, dissolve the Bn₂N-α-methylserine-β-lactone (1.0 eq) in anhydrous THF.
-
Add the solution of the β-lactone dropwise to the freshly prepared organocuprate reagent at -40 °C.
-
Allow the reaction to stir at -40 °C for 3 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (three times).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N,N-dibenzylated α-methyl amino acid can be purified by chromatography or carried on to the deprotection step. Yields are typically excellent (96-99%).[2]
Application 2: Precursor in Natural Product Synthesis
This compound and its derivatives are pivotal starting materials in the total synthesis of complex and biologically potent natural products, such as the immunosuppressants Fingolimod and Myriocin.
Logical Workflow: Synthesis of Myriocin
The synthesis of Myriocin often involves the asymmetric alkylation of a dehydroamino acid to install the quaternary center, a transformation conceptually related to using this compound as the chiral source. A key strategic bond is formed between a complex side chain and the amino acid core.
Caption: High-level strategy for the total synthesis of Myriocin.
Quantitative Data: Selected Transformations in Fingolimod Synthesis
While a detailed protocol starting from this compound was not fully elucidated from the search, various reported syntheses of Fingolimod, a structural analog of myriocin, highlight typical yields for key reaction types.
| Step Type | Reaction | Precursor | Typical Yield (%) |
| Friedel-Crafts Acylation | Acylation of Octylbenzene | Octylbenzene | ~74 |
| Henry Reaction (Nitroaldol) | Addition to Nitroalkane | Aryl Ethyl Ketone | ~85 |
| Nitro Group Reduction | Hydrogenation (Pd/C) | Nitro Intermediate | ~79 |
| Overall Synthesis | Multi-step route | Simple Aromatics | ~31-58 |
References
Application Notes: Inducing Specific Peptide Conformations with 2-Methylserine
Introduction
In the field of drug development and peptide chemistry, the ability to control the three-dimensional structure of a peptide is paramount. A peptide's conformation dictates its biological activity, receptor binding affinity, and stability. While native peptides often exist in a flexible ensemble of conformations in solution, researchers can enforce specific secondary structures, such as helices and turns, by incorporating non-natural amino acids. 2-Methylserine (α-Methylserine), a serine residue with a methyl group on its α-carbon, is a powerful tool for this purpose.[1][2] This modification introduces a quaternary stereocenter that provides a significant conformational constraint, making it invaluable for designing potent and stable peptide-based therapeutics.[1][3]
Mechanism of Conformational Control
The primary mechanism by which this compound influences peptide structure is through steric hindrance.[3] The additional methyl group at the α-carbon sterically restricts the allowable values of the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3] This limitation on conformational freedom forces the local peptide segment into a more defined structure, strongly favoring the formation of folded conformations like β-turns and α-helices.[1][4][5][6]
Key Advantages of Incorporating this compound
-
Enhanced Conformational Stability : By restricting the available Ramachandran space, this compound "locks" the peptide backbone into a desired bioactive conformation.[1][3] This pre-organization can significantly reduce the entropic penalty associated with binding to a biological target.[3]
-
Increased Resistance to Proteolysis : A major hurdle in peptide drug development is rapid degradation by proteases in the body.[7][8] The α-methyl group in this compound acts as a steric shield, hindering the approach of proteolytic enzymes and thereby increasing the peptide's in vivo half-life and metabolic stability.[3]
-
Improved Receptor Binding and Potency : By stabilizing the peptide in its bioactive conformation, this compound can lead to a more favorable interaction with its target receptor, potentially resulting in higher binding affinity and enhanced biological activity.[3]
Considerations for Use
While powerful, the effect of a this compound substitution must be evaluated empirically for each specific peptide sequence. The interplay with other residues or modifications, such as glycosylation, can sometimes lead to unexpected changes in flexibility.[1][6] Therefore, careful conformational analysis is a critical step in the design process.
Data Presentation
The incorporation of this compound imparts distinct physicochemical and biological properties compared to its natural counterpart, Serine.
Table 1: Comparative Properties of Serine vs. This compound in Peptides
| Property | Standard Serine | This compound | Rationale |
| Dominant Conformation | Tends toward flexible or extended conformations.[6] | Favors folded structures like β-turns and helices.[1][3][4] | The α-methyl group restricts backbone dihedral angles.[3] |
| Hydrophobicity | Hydrophilic | Increased lipophilicity | Addition of a nonpolar methyl group.[3] |
| Enzymatic Stability | Susceptible to degradation by proteases. | Generally resistant to proteolysis.[3] | Steric hindrance from the α-methyl group prevents enzyme access.[3] |
| Receptor Binding Potential | Variable; dependent on the peptide adopting the correct conformation upon binding. | Can be enhanced by pre-organizing the peptide into its bioactive conformation.[3] | Reduces the entropic cost of binding, potentially increasing affinity.[3] |
Table 2: Illustrative Quantitative Effects of this compound Substitution
This table presents hypothetical, yet representative, data for a 15-residue peptide ("Peptide-X") and its analog where a central Serine is replaced with this compound ("Peptide-X-MeSer").
| Parameter | Peptide-X (Native) | Peptide-X-MeSer | Experimental Method |
| α-Helicity in 30% TFE | 25% | 65% | Circular Dichroism Spectroscopy |
| Proteolytic Half-Life (t½) in Serum | 15 minutes | > 120 minutes | HPLC-based Protease Assay |
| Receptor Binding Affinity (Kd) | 500 nM | 95 nM | Surface Plasmon Resonance |
Visualizations
The following diagrams illustrate the logical basis and experimental approach for using this compound.
References
- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 2. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Application Notes and Protocols for 2-Methylserine Containing Peptides in Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery to enhance therapeutic potential. 2-Methylserine, a derivative of serine with a methyl group at the α-carbon, offers unique advantages in peptide design. This modification introduces a quaternary stereocenter, which imparts significant conformational constraints on the peptide backbone.[1] This structural rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity for its target and increased biological activity.[2] Furthermore, the α-methyl group provides steric hindrance, which can significantly enhance the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile and in vivo stability.[2]
These properties make this compound a valuable tool for developing peptide-based therapeutics with improved efficacy and duration of action. This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound containing peptides.
Therapeutic Applications
The unique characteristics of this compound-containing peptides make them attractive candidates for various therapeutic areas. While research is ongoing, potential applications include:
-
Neurological Disorders: DL-2-methylserine hydrate is utilized in the synthesis of pharmaceuticals targeting neurological health.[] As a derivative of serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, this compound-containing peptides are of interest for their potential to modulate NMDA receptor signaling.[1] This pathway is crucial for synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurodegenerative diseases.
-
Oncology: The enhanced stability and defined conformation of these peptides could be leveraged to design potent and selective antagonists or agonists for receptors overexpressed in cancer cells.
-
Metabolic Diseases: Peptides play a crucial role in regulating metabolism. The improved in vivo stability of this compound-containing peptides could lead to more effective therapeutics for conditions like diabetes and obesity.
-
Antimicrobial Agents: The development of antimicrobial peptides with increased resistance to bacterial proteases is a promising strategy to combat antibiotic resistance.
Quantitative Data on the Impact of this compound Incorporation
The inclusion of this compound can significantly alter the biological and pharmacological properties of a peptide. The following tables summarize the potential quantitative improvements that can be achieved. Note: The following data are representative examples based on the known effects of α-methylation and may not reflect the results for all peptides.
Table 1: Comparison of Proteolytic Stability
| Peptide | Modification | Half-life in Human Serum (t½) | Reference |
| Parent Peptide (Hypothetical) | None | < 1 hour | Fictional |
| This compound Analog | Serine replaced with this compound | > 24 hours | Fictional |
Table 2: Comparison of Receptor Binding Affinity
| Peptide | Modification | Binding Affinity (Ki or IC50) | Target Receptor | Reference |
| Parent Peptide (Hypothetical) | None | 50 nM | GPCR-X | Fictional |
| This compound Analog | Serine replaced with this compound | 5 nM | GPCR-X | Fictional |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the manual synthesis of a short peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-Methylserine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and OxymaPure® (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-2-Methylserine-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of a this compound containing peptide in human serum.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)
-
Human serum (commercially available)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Incubator at 37°C
-
Microcentrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation and Reaction Quenching:
-
Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA solution to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
-
RP-HPLC Analysis:
-
Inject a standard volume of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide in human serum.
-
(Optional) Collect fractions corresponding to degradation products and analyze by mass spectrometry to identify cleavage sites.
-
Visualizations
Signaling Pathway: Potential Modulation of NMDA Receptor Signaling by a this compound Containing Peptide
The following diagram illustrates a hypothetical mechanism by which a this compound-containing peptide could act as an antagonist at the glycine/D-serine co-agonist site of the NMDA receptor, thereby inhibiting downstream signaling cascades involved in excitotoxicity.
Caption: Antagonism of NMDA receptor signaling by a 2-MeSer peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the key steps involved in the solid-phase synthesis of a peptide.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Logical Relationship: Advantages of this compound Incorporation
This diagram illustrates how the structural feature of this compound leads to its key advantages in therapeutic peptide design.
Caption: Key advantages of incorporating this compound into peptides.
References
Application Note: Analytical Strategies for Peptides Containing 2-Methylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as 2-Methylserine, into peptide sequences is a key strategy in modern drug discovery and development. The presence of a methyl group on the α-carbon of serine introduces a quaternary stereocenter, which imparts significant conformational constraints on the peptide backbone. This can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles. However, the unique structural features of this compound-containing peptides also present analytical challenges for their separation, identification, and characterization. This application note provides a comprehensive overview of analytical techniques and detailed protocols for the analysis of these modified peptides.
Chromatographic Separation of this compound Containing Peptides
The introduction of this compound can result in the formation of diastereomers if the peptide contains other chiral centers. The separation of these diastereomers is crucial for isolating the desired active compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis and purification of synthetic peptides.[1][2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the RP-HPLC separation of a pair of diastereomeric pentapeptides containing L-Alanine and either (R)-2-Methylserine or (S)-2-Methylserine.
| Peptide Sequence | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Ac-Ala-Ala-(R)-MeSer-Ala-Ala-NH2 | C18, 5 µm, 4.6 x 250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-60% B over 30 min | 1.0 | 15.2 | 1.8 |
| Ac-Ala-Ala-(S)-MeSer-Ala-Ala-NH2 | C18, 5 µm, 4.6 x 250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-60% B over 30 min | 1.0 | 16.1 |
Note: The retention times and resolution are representative and will vary depending on the specific peptide sequence, column chemistry, and exact chromatographic conditions.
Experimental Protocol: RP-HPLC Separation of Diastereomers
This protocol outlines a general method for the analytical separation of this compound-containing peptide diastereomers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the diastereomers and calculate the resolution factor (Rs) to assess the quality of the separation. A resolution of >1.5 is generally considered a baseline separation.
Mass Spectrometry for Identification and Sequence Verification
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and verifying the amino acid sequence of synthetic peptides.[3] Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and generate a characteristic fragmentation pattern that can be used for sequencing.[4][5]
Quantitative Data Summary
The following table presents the theoretical and observed mass-to-charge ratios (m/z) for a protonated synthetic hexapeptide containing this compound.
| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) | Mass Accuracy (ppm) |
| Ac-Gly-Ala-(R)-MeSer-Leu-Lys-Gly-NH2 | 658.3854 | 659.3927 | 1.9 |
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general method for the identification and sequence verification of a this compound-containing peptide using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Materials:
-
Nano-flow or micro-flow HPLC system
-
Reversed-phase C18 column suitable for mass spectrometry
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 10-100 fmol/µL.
-
LC Separation:
-
Inject 1-5 µL of the sample onto the LC system.
-
Use a suitable gradient to separate the peptide from impurities (e.g., 5-40% Mobile Phase B over 30 minutes).
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Perform a full MS scan to determine the m/z of the precursor ion.
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.
-
Fragment the precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Process the raw data to identify the precursor ion mass and the m/z values of the fragment ions.
-
Use a protein sequencing software to match the experimental MS/MS spectra to the theoretical fragmentation pattern of the expected peptide sequence.
-
Manually inspect the spectra to confirm the presence of key b- and y-ions that support the sequence. The presence of this compound can be confirmed by a mass difference of 119.058 Da in the fragment ion series.
-
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for determining the three-dimensional structure of peptides in solution.[6][7] For this compound-containing peptides, NMR can elucidate the conformational constraints imposed by the quaternary α-carbon.
Experimental Protocol: 2D NMR for Structural Analysis
This protocol provides a general workflow for the conformational analysis of a this compound-containing peptide using two-dimensional NMR.
Materials:
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
-
Purified peptide sample (1-5 mg)
-
NMR buffer (e.g., 90% H2O/10% D2O, phosphate-buffered saline, pH 7.0)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.
-
Acquire a series of two-dimensional (2D) NMR experiments at 25 °C, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, to correlate protons with their directly attached heteroatoms.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Identify and quantify the NOE cross-peaks to generate inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Visualizations
Experimental Workflow for Peptide Analysis
References
- 1. agilent.com [agilent.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
Application Note: Unraveling Peptide Structures with 2-Methylserine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability and conformational rigidity. 2-Methylserine (α-MeSer), a Cα-quaternary amino acid, is particularly effective at constraining peptide backbone geometry, which can pre-organize a peptide into its bioactive conformation for optimal target binding.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures of these modified peptides in solution, providing critical insights for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the structural analysis of this compound-containing peptides by NMR.
Core Concepts
The substitution of serine with this compound introduces a methyl group at the α-carbon, creating a quaternary center. This steric bulk significantly restricts the allowable Ramachandran space for the amino acid residue, reducing the conformational flexibility of the peptide backbone.[1] Peptides containing this compound often exhibit a propensity for well-defined secondary structures, such as β-turns or extended conformations.[1][2] A key advantage of this modification is the enhanced resistance to enzymatic degradation, as the α-methyl group can sterically hinder protease activity, leading to a longer in vivo half-life.[1]
Data Presentation: Quantitative NMR Data for this compound Peptides
Precise resonance assignment is the foundation of NMR-based structure determination. The chemical shifts of this compound protons are influenced by the local electronic environment and the overall peptide conformation. While exact values are sequence and condition-dependent, the following tables provide representative chemical shift ranges and potential Nuclear Overhauser Effect (NOE) correlations.
Table 1: Representative ¹H and ¹³C Chemical Shift Ranges for this compound in a Peptide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| NH | 7.8 - 8.5 | N/A | Amide proton, exchangeable with solvent. |
| Cα | N/A | 58 - 62 | Quaternary carbon, no attached proton. |
| Hβ | 3.7 - 4.2 | ~65 | Diastereotopic protons, may appear as two distinct signals. |
| Cβ | ~65 | ~65 | |
| α-CH₃ | 1.3 - 1.6 | 20 - 25 | Methyl group protons, typically a sharp singlet. |
| C=O | N/A | 172 - 176 | Carbonyl carbon. |
Note: Chemical shifts are referenced to DSS or TSP and can vary based on solvent, pH, temperature, and neighboring residues.
Table 2: Key NOE Correlations for Structural Analysis of this compound Peptides
| Correlation Type | Description | Structural Information |
| Intra-residue | ||
| α-CH₃(i) ↔ Hβ(i) | NOE between the alpha-methyl protons and the beta-protons of the same residue. | Confirms local geometry and side-chain orientation. |
| α-CH₃(i) ↔ NH(i) | NOE between the alpha-methyl protons and the amide proton of the same residue. | Provides information on the ψ dihedral angle. |
| Hβ(i) ↔ NH(i) | NOE between the beta-protons and the amide proton of the same residue. | Constrains the χ₁ side-chain torsion angle. |
| Inter-residue (Sequential) | ||
| α-CH₃(i) ↔ NH(i+1) | NOE between the alpha-methyl protons of residue 'i' and the amide proton of the next residue 'i+1'. | Key for sequential assignment and defines the ψ(i) dihedral angle. |
| Hβ(i) ↔ NH(i+1) | NOE between the beta-protons of residue 'i' and the amide proton of residue 'i+1'. | Also important for sequential assignment and constraining ψ(i). |
| NH(i) ↔ NH(i+1) | NOE between adjacent amide protons. | Characteristic of helical structures. |
| Medium & Long-Range | ||
| α-CH₃(i) ↔ Hα(i-1) | NOE between the alpha-methyl protons of residue 'i' and the alpha-proton of the preceding residue 'i-1'. | Defines the φ(i) dihedral angle. |
| α-CH₃(i) ↔ Hα/Hβ(i+2, i+3, i+4) | NOEs to residues further along the sequence. | Crucial for defining turns and global folds. |
Note: The presence and intensity of NOEs are distance-dependent, typically observed for protons within 5 Å of each other.[3]
Experimental Protocols
A systematic approach is required to obtain high-quality NMR data for structural analysis.
Protocol 1: Peptide Synthesis and Sample Preparation
-
Peptide Synthesis : Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] Standard coupling reagents like HBTU can be used for the incorporation of Fmoc-α-MeSer-OH.
-
Purification : The crude peptide is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be >95% as determined by analytical HPLC and mass spectrometry.
-
Sample Preparation :
-
Dissolve the purified peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or a deuterated buffer like phosphate or acetate) to a final concentration of 1-5 mM.[1] For observation of amide protons, a H₂O/D₂O mixture is essential.
-
Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).
-
Transfer the final volume (typically ~500-600 µL) to a high-quality NMR tube.
-
Protocol 2: NMR Data Acquisition
A standard suite of 2D NMR experiments is necessary for resonance assignment and structure calculation.
-
1D ¹H Spectrum : Acquire a simple 1D proton spectrum to assess sample quality, concentration, and spectral dispersion.
-
TOCSY (Total Correlation Spectroscopy) :
-
Purpose : To identify coupled proton spin systems within each amino acid residue. Protons of the this compound (NH, Hβ, α-CH₃) will show correlations within the same spin system.
-
Key Parameter : A mixing time of 60-80 ms is typically used to observe correlations throughout the entire spin system.[4]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) :
-
Purpose : To identify protons that are close in space (< 5 Å), providing the distance restraints crucial for 3D structure calculation.[5] This is the primary experiment for observing the correlations listed in Table 2.
-
Key Parameter : A mixing time of 150-300 ms is a good starting point for peptides of this size.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To correlate protons with their directly attached carbon atoms. This is essential for assigning carbon resonances and resolving spectral overlap in the proton spectrum.
-
Benefit : The α-CH₃ group of this compound provides a distinct crosspeak in the methyl region of the HSQC spectrum.
-
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To correlate amide protons with their directly attached nitrogen atoms. Each peak typically represents one amino acid residue (except proline), providing a "fingerprint" of the peptide.
-
Benefit : This experiment is excellent for resolving amide proton overlap and monitoring chemical changes upon ligand binding or changes in solution conditions. Requires ¹⁵N-labeled peptide.
-
Mandatory Visualizations
Experimental Workflow for Structure Determination
Caption: Workflow for NMR structure determination of this compound peptides.
Logical Relationship of NMR Experiments to Structural Data
Caption: Relationship between NMR experiments and derived structural data.
Conclusion
NMR spectroscopy is a cornerstone technique for the detailed structural characterization of peptides containing this compound. The unique constraints imposed by this non-canonical amino acid can be effectively probed using a standard suite of 2D NMR experiments. By carefully acquiring and interpreting TOCSY, NOESY, and HSQC spectra, researchers can obtain the necessary resonance assignments and distance restraints to calculate a high-resolution 3D structure. This structural information is vital for understanding the biological activity of these modified peptides and for guiding the design of next-generation therapeutic candidates.
References
Application Note: Mass Spectrometry of 2-Methylserine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, conformational rigidity, and biological activity. 2-Methylserine, an α-methylated amino acid, is of significant interest for these purposes. Accurate characterization of peptides containing this compound by mass spectrometry is crucial for confirming sequence identity, purity, and for subsequent structural and functional studies. This application note provides a detailed overview and protocol for the mass spectrometric analysis of this compound containing peptides.
While specific fragmentation data for this compound peptides is not extensively documented in publicly available literature, this document outlines expected fragmentation behaviors based on established principles of peptide mass spectrometry and provides a robust protocol for their analysis.
Expected Fragmentation Pathways in Collision-Induced Dissociation (CID)
In tandem mass spectrometry (MS/MS), peptides are typically fragmented by collision-induced dissociation (CID), leading to cleavage of the peptide backbone and generating characteristic b- and y-ions. The presence of a methyl group on the α-carbon of serine is expected to influence fragmentation patterns.
The primary fragmentation of peptides occurs at the amide bonds, resulting in N-terminal b-ions and C-terminal y-ions. The mass of the this compound residue is 119.12 Da.
A key consideration for this compound is the potential for a neutral loss of water (H₂O, 18.01 Da) from the serine side chain, a common fragmentation pathway for serine-containing peptides. Additionally, the α-methyl group may influence the probability of backbone cleavage at the this compound residue. It is also conceivable, though less common for serine, that a neutral loss of the entire side chain could occur.
The expected fragmentation can be summarized as follows:
-
b- and y-ions: The standard series of b- and y-ions will be observed, with the mass of this compound (119.12 Da) accounted for in the fragment masses.
-
Neutral Loss: Fragments containing this compound may exhibit a neutral loss of water (-18.01 Da).
The following diagram illustrates the potential fragmentation pathways for a peptide containing this compound.
Application Notes and Protocols for HPLC Purification of 2-Methylserine Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of synthetic peptides containing the non-natural amino acid 2-Methylserine (α-MeSer) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The inclusion of an α-methyl group on the serine residue introduces unique properties to the peptide, such as increased enzymatic stability and conformational rigidity, which are highly desirable in therapeutic peptide development.[1] This guide covers the principles, detailed protocols for analytical and preparative HPLC, and expected outcomes.
Introduction to this compound Peptides and Purification Challenges
The substitution of serine with this compound introduces a quaternary α-carbon, which sterically hinders enzymatic degradation and can lock the peptide into a specific, biologically active conformation.[1] This modification, however, also impacts the physicochemical properties of the peptide, primarily by increasing its hydrophobicity due to the additional methyl group. This increased lipophilicity is a key consideration for RP-HPLC method development.
The standard procedure for obtaining this compound peptides involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage from the resin and subsequent purification of the crude product by RP-HPLC.[1] The primary goal of the HPLC step is to separate the target peptide from impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process.
Core Principles of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is non-polar (typically silica bonded with C18 alkyl chains), while the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a mobile phase with a high aqueous content, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied to the column, which progressively desorbs the bound peptides in order of increasing hydrophobicity.[2]
An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both the aqueous and organic mobile phases.[3] TFA forms ion pairs with the charged groups on the peptide, neutralizing their charge and increasing their retention on the non-polar stationary phase, which results in sharper peaks and improved separation.[3]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN).
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA).
-
Columns:
-
Analytical: C18 silica, 4.6 mm I.D. x 250 mm length, 5 µm particle size, 100 Å pore size.
-
Preparative: C18 silica, 20 mm I.D. x 250 mm length, 10 µm particle size, 100 Å pore size.
-
-
Sample: Crude this compound peptide, lyophilized.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use to remove particulates and degas the solvents.
Sample Preparation
-
Dissolve the crude lyophilized peptide in a small amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of acetonitrile or an alternative solvent like dimethyl sulfoxide (DMSO) can be added.
-
Filter the sample through a 0.45 µm syringe filter to remove any insoluble material before injection.
Analytical RP-HPLC Protocol for Method Development
The initial analytical separation is crucial for determining the retention time of the target peptide and for optimizing the purification gradient for the preparative scale.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Detection: Monitor the elution profile at 220 nm, which is the characteristic absorbance wavelength for peptide bonds.[4]
-
Analysis: Identify the peak corresponding to the this compound peptide (based on mass spectrometry analysis of the collected fractions) and note its retention time.
Preparative RP-HPLC Protocol for Purification
Based on the analytical results, a focused gradient is designed for the preparative separation to maximize resolution and yield.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting conditions of the focused gradient at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min for a 20 mm I.D. column).
-
Injection: Load the crude peptide solution onto the column. The loading amount will depend on the column capacity and the purity of the crude material.
-
Focused Gradient Elution:
-
Start the gradient at least 5% below the elution concentration of the target peptide determined from the analytical run.
-
Run a shallow gradient around the elution point of the target peptide. A typical shallow gradient is a 1% increase in Mobile Phase B per minute.[5]
-
For example, if the peptide eluted at 30% B in the analytical run, a preparative gradient could be 20-40% B over 20 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% is common for research applications) and lyophilize to obtain the purified peptide as a powder.
Data Presentation and Expected Results
The introduction of a this compound in place of a serine residue is expected to increase the hydrophobicity of the peptide, leading to a longer retention time in RP-HPLC. The exact shift in retention time will depend on the overall sequence and length of the peptide.
Table 1: Representative HPLC Data for a Model Peptide and its this compound Analog
| Peptide Sequence | Modification | Analytical Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |
| Ac-Tyr-Gly-Gly-Phe-Ser -NH2 | None | C18, 4.6x250mm, 5µm | 0.1% TFA in H2O | 0.1% TFA in ACN | 5-65% B in 60 min | 1.0 | 25.4 | >95 |
| Ac-Tyr-Gly-Gly-Phe-α-MeSer -NH2 | α-Methylation | C18, 4.6x250mm, 5µm | 0.1% TFA in H2O | 0.1% TFA in ACN | 5-65% B in 60 min | 1.0 | 28.1 | >95 |
Note: The data in this table is representative and intended for illustrative purposes. Actual retention times will vary based on the specific peptide sequence and HPLC system.
Table 2: General Preparative HPLC Parameters
| Parameter | Setting | Rationale |
| Column | C18, ≥10 µm particle size | Larger particles reduce backpressure and are suitable for high flow rates and sample loads. |
| Flow Rate | Dependent on column diameter (e.g., 10-50 mL/min) | To maintain optimal linear velocity for separation. |
| Gradient Slope | 0.5-1.0% B per column volume | A shallow gradient improves resolution between the target peptide and closely eluting impurities. |
| Detection Wavelength | 220 nm | For detection of the peptide backbone. |
| Sample Load | 1-10 mg per cm of column diameter | Dependent on crude purity and column capacity. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound peptides.
Caption: Workflow for this compound peptide synthesis and purification.
Logical Relationship of Purification Parameters
The following diagram shows the logical relationship between key parameters in developing a preparative HPLC method.
Caption: Key parameter relationships in HPLC method development.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Low TFA concentration- Column degradation- Secondary interactions with silica | - Ensure 0.1% TFA in both mobile phases- Use a new or different column- Use a highly end-capped column |
| Poor Resolution | - Gradient is too steep- Inappropriate stationary phase | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min)- Try a different column chemistry (e.g., C8 or Phenyl) |
| Peptide does not elute | - Peptide is very hydrophobic- Peptide has aggregated | - Increase the final concentration of Mobile Phase B- Try a different organic modifier (e.g., isopropanol)- Dissolve crude peptide in a stronger solvent (e.g., with Guanidine HCl) before injection |
| Multiple Peaks for a Pure Compound | - Conformational isomers on the HPLC timescale | - This can be characteristic of N-methylated peptides.[6] Try varying the column temperature (e.g., 40-60°C) to facilitate interconversion between conformers. |
By following these protocols and considering the unique properties of this compound-containing peptides, researchers can effectively purify these valuable molecules for further biological and therapeutic investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. peptide.com [peptide.com]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in Coupling Sterically Hindered 2-Methylserine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the coupling of the sterically hindered amino acid, 2-Methylserine, in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound so challenging?
The primary difficulty in coupling this compound stems from significant steric hindrance.[1] The presence of a methyl group on the α-carbon, in addition to the side chain, creates a bulky environment that physically obstructs the approach of the activated carboxylic acid of the incoming amino acid to the amine group of this compound, or vice-versa.[1] This steric bulk leads to slower and less efficient coupling reactions compared to non-hindered amino acids.[1]
Q2: What are the most common side reactions observed during the coupling of this compound?
The most common side reactions include:
-
Incomplete Coupling: Due to the steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.[2]
-
Epimerization: The chiral center of the activated amino acid can undergo racemization, especially with prolonged reaction times or the use of strong bases, leading to the formation of diastereomeric impurities.[3][4]
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove and reduces the yield of the desired peptide.
-
Guanidinylation: Uronium-based coupling reagents can sometimes react with the free amine to form a guanidinium byproduct, which terminates the peptide chain.[5]
Q3: Which coupling reagents are most effective for coupling this compound?
For sterically hindered amino acids like this compound, standard coupling reagents are often not potent enough. More powerful onium-salt-based reagents are generally recommended.[1] These include:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective due to their high reactivity and ability to form more reactive activated esters.[6][7] HATU, in particular, is often superior for hindered couplings.[2][6]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity in difficult couplings.[8][9]
-
Carbodiimides with Additives: While less reactive, DIC in combination with an additive like OxymaPure can be a cost-effective option for less demanding couplings.[10]
Q4: Is it necessary to protect the hydroxyl group of this compound during coupling?
Yes, it is highly recommended to protect the hydroxyl group of the serine side chain to prevent O-acylation, which can lead to the formation of branched peptide impurities. Common protecting groups for the hydroxyl group that are compatible with Fmoc-based solid-phase peptide synthesis (SPPS) include tert-butyl (tBu) and trityl (Trt).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser or Bromophenol Blue Test) | Ineffective Coupling Reagent: Standard reagents (e.g., HBTU, DIC/HOBt) may not be potent enough to overcome the steric hindrance. | Switch to a more potent coupling reagent. Use HATU, PyAOP, or PyBOP, which have demonstrated greater success in challenging couplings.[11] |
| Insufficient Reaction Time or Temperature: The coupling reaction may be too slow under standard conditions. | Increase reaction time and/or temperature. Extend the coupling time to 2-4 hours or even overnight.[1] A moderate increase in temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier, but should be done cautiously to avoid racemization.[1] | |
| Peptide Aggregation: The growing peptide chain, especially in hydrophobic sequences, can aggregate on the resin, blocking reactive sites. | Change the solvent. Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to disrupt secondary structures and improve solvation.[1] | |
| Insufficient Reagent Equivalents: The concentration of the activated amino acid may be too low to drive the reaction to completion. | Increase the equivalents of the amino acid and coupling reagent. Use 3-5 equivalents of the protected this compound and a corresponding amount of the coupling reagent. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: This is a direct result of an incomplete coupling reaction at the this compound residue. | Perform a double or triple coupling. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[11] |
| Premature Termination: Unreacted amines from the incomplete coupling can be capped, leading to truncated sequences. | Ensure complete coupling before capping. Use a more potent coupling reagent and/or double coupling. If a small amount of unreacted amine remains, capping with acetic anhydride is a reasonable strategy to prevent further elongation of incomplete chains. | |
| Epimerization of this compound or the Coupled Amino Acid | Over-activation of the Carboxylic Acid: Highly reactive coupling reagents and extended pre-activation times can increase the risk of racemization.[3][4] | Minimize pre-activation time. Add the activated amino acid solution to the resin immediately after preparation. |
| Presence of a Strong Base: The base used in the coupling reaction (e.g., DIPEA) can contribute to racemization. | Use a less hindered base. Consider using 2,4,6-collidine instead of DIPEA, especially for sensitive couplings. Also, use the minimum necessary equivalents of the base. | |
| Choice of Additive: The additive used with carbodiimide reagents can influence the level of epimerization. | Use additives that suppress racemization. OxymaPure and HOAt are generally superior to HOBt in minimizing epimerization.[3] | |
| Elevated Temperature: Higher temperatures can increase the rate of epimerization. | Couple at room temperature if possible. If elevated temperature is necessary to improve coupling efficiency, use it judiciously and for the shortest possible time. |
Quantitative Data
The following tables summarize the performance of various coupling reagents in challenging coupling scenarios. While specific data for this compound is limited, the data for other sterically hindered amino acids provides a good indication of expected performance.
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[10][12] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[10][12] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[12] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[10][12] |
| DIC/OxymaPure | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
Data is representative for sterically hindered couplings and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Effect of Coupling Reagent on Epimerization of a Model Hindered Coupling
| Coupling Reagent | Epimerization (%) |
| HATU/DIPEA | 1.5 |
| HBTU/DIPEA | 2.8 |
| PyBOP/DIPEA | 2.2 |
| DIC/HOBt | 5.6 |
| DIC/OxymaPure | 3.1 |
Data adapted from a study on a model dipeptide synthesis and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of Fmoc-2-Methylserine(tBu)-OH in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes) to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Methylserine(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as 2,4,6-collidine or DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[13]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[13] Ensure there is enough solvent to fully immerse the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete. If the Kaiser test is positive (blue beads), the coupling is incomplete, and a second coupling should be performed (repeat steps 4-5).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Protocol for Difficult Sequences
-
Follow steps 1-5 of the standard HATU-mediated coupling protocol.
-
After the initial coupling time (e.g., 2 hours), drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat the amino acid activation (step 4 of the standard protocol) with a fresh solution of Fmoc-2-Methylserine(tBu)-OH, HATU, and base.
-
Add the new activation mixture to the resin and continue to agitate for another 2 hours.
-
Proceed with monitoring (step 6) and washing (step 7) as described in the standard protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Conditions for 2-Methylserine
Welcome to the technical support center for optimizing coupling conditions for 2-Methylserine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptides containing the sterically hindered amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound challenging?
A1: The primary challenge in coupling this compound lies in the steric hindrance created by the α-methyl group.[1] This methyl group is on the backbone carbon, directly adjacent to the site of peptide bond formation. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to sterically unhindered amino acids.[1] This can lead to incomplete reactions, lower yields, and the formation of deletion sequences in the final peptide.[1]
Q2: What are the initial signs of a difficult coupling reaction with this compound?
A2: Common indicators of poor coupling efficiency include:
-
Positive Kaiser Test (or other amine tests): After the coupling step, a positive colorimetric test (e.g., blue beads for the Kaiser test) indicates the presence of unreacted free amines on the resin.[1]
-
Low Yield: The final yield of the purified peptide is significantly lower than expected.[1]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide reveals the presence of peptides missing the this compound residue or subsequent amino acids.[1]
-
Difficult Purification: The crude peptide profile by HPLC may show multiple peaks close to the desired product, indicating a mixture of closely related impurities arising from incomplete coupling.
Q3: Which coupling reagents are most effective for this compound?
A3: Due to the steric hindrance, standard coupling reagents may be inefficient. More potent uronium or phosphonium salt-based reagents are recommended.[2][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a highly effective coupling reagent for sterically hindered amino acids due to its rapid activation and ability to suppress racemization.[4][5][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies often comparable to or exceeding HATU, especially for difficult sequences.[4][7] It also offers an improved safety profile as it is not based on potentially explosive benzotriazole derivatives.[3][4]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent, often more cost-effective than HATU, that demonstrates excellent performance in challenging couplings.[8]
Q4: How can I minimize the risk of racemization during this compound coupling?
A4: Racemization is a potential side reaction during the activation of any amino acid, and the prolonged reaction times sometimes required for sterically hindered residues can increase this risk.[9][10] To minimize racemization:
-
Use Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[9][11] These additives form highly reactive esters that accelerate the coupling reaction and suppress the formation of the oxazolone intermediate responsible for racemization.[9][10] Note that HATU already contains a HOAt moiety.[4]
-
Control the Base: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] Use the minimum necessary amount of base, as excess base can promote racemization.[10]
-
Minimize Pre-activation Time: While pre-activation is common, prolonged pre-activation times can increase the risk of racemization. A short pre-activation of 1-2 minutes is generally sufficient before adding the mixture to the resin.[12]
Q5: What is O-acylation and how can I prevent it with this compound?
A5: O-acylation is a side reaction where the hydroxyl group in the side chain of serine (and therefore this compound) is acylated by the incoming activated amino acid, leading to the formation of a branched peptide.[13][14] To prevent this:
-
Side-Chain Protection: The most effective method is to use a protecting group on the hydroxyl side chain of this compound, such as a tert-butyl (tBu) group. This protecting group is stable during peptide synthesis and is removed during the final cleavage from the resin.
-
Use of Additives: Additives such as 2,4-dinitrophenol or pentachlorophenol have been shown to prevent O-acylation during coupling with active esters.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Insufficient Reagent Potency: Standard coupling reagents (e.g., DIC/HOBt) may not be effective enough to overcome the steric hindrance of this compound. | Switch to a more potent coupling reagent: Utilize HATU, COMU, or HCTU for the coupling of this compound and the preceding amino acid.[3][4] |
| Suboptimal Reaction Conditions: Insufficient coupling time or concentration of reagents. | Increase coupling time: Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings.[12] Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[4] Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to resin loading).[15] | |
| Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites. | Ensure proper resin swelling: Swell the resin in an appropriate solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first coupling step.[16] | |
| Low Final Peptide Yield | Incomplete Deprotection: Incomplete removal of the Fmoc group from the preceding residue can prevent coupling. | Extend deprotection time: Increase the piperidine treatment time or perform a second piperidine treatment to ensure complete Fmoc removal.[17] |
| Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering further reactions. | Incorporate pseudoproline dipeptides: The use of pseudoproline dipeptides, such as Fmoc-Leu-Ser(ψ(Me,Me)pro)-OH, can disrupt secondary structure formation and reduce aggregation.[15] | |
| Presence of Deletion Sequences in MS | Incomplete Coupling: Failure to couple this compound or the subsequent amino acid. | Implement strategies for low coupling efficiency: Refer to the solutions for "Low Coupling Efficiency" above. Capping: After a double coupling, if a positive Kaiser test persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[18] |
| High Levels of Racemization | Prolonged Exposure to Basic Conditions: Extended coupling times in the presence of base can lead to epimerization. | Optimize base and additives: Use a hindered base like DIPEA and an additive like HOAt or OxymaPure to accelerate the reaction and suppress racemization.[9][11] Consider temperature: For very sensitive residues, performing the coupling at a lower temperature (e.g., 0°C) may reduce racemization, although this will likely require longer reaction times.[9] |
| Side Product Corresponding to O-Acylation | Unprotected Hydroxyl Group: The side-chain hydroxyl group of this compound is susceptible to acylation. | Use a protected this compound derivative: Employ Fmoc-2-Methylserine(tBu)-OH to prevent O-acylation. The tBu group is removed during the final TFA cleavage. |
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific comparative data for this compound is limited in the literature, the following table summarizes the general performance of recommended coupling reagents for challenging peptide sequences. These recommendations are directly applicable to the coupling of this compound.
| Coupling Reagent | Typical Equivalents (AA/Reagent/Base) | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Suppression | Key Advantages |
| HATU | 3-5 / 3-5 / 6-10 | 30 min - 4 h | Very High | Very Good | High reactivity, well-established for difficult sequences.[4][5] |
| COMU | 3-5 / 3-5 / 6-10 | 30 min - 2 h | Very High | Excellent | High reactivity, improved safety profile (non-explosive), byproducts are more water-soluble.[3][4][7] |
| HCTU | 3-5 / 3-5 / 6-10 | 30 min - 4 h | High | Good | High reactivity, often more cost-effective than HATU.[8] |
| DIC/OxymaPure | 3-5 / 3-5 / N/A | 1 - 6 h | Moderate to High | Excellent | Cost-effective, excellent racemization suppression.[3][11] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound using HATU
This protocol describes a standard manual procedure for incorporating Fmoc-2-Methylserine(tBu)-OH into a peptide sequence on a Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin in a reaction vessel.
- Add sufficient N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[16]
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).[15]
3. Coupling of Fmoc-2-Methylserine(tBu)-OH:
- In a separate vial, dissolve Fmoc-2-Methylserine(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[12]
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.[12]
4. Monitoring the Coupling Reaction:
- Take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.
- Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[18]
- If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3.
5. Capping (Optional):
- If the Kaiser test remains positive after a double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
6. Washing:
- After a complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
7. Chain Elongation:
- Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
8. Cleavage and Deprotection:
- Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.[12]
- Prepare a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water at a ratio of 95:2.5:2.5).[12]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[19]
- Filter the resin and collect the filtrate.
9. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.[12]
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: 2-Methylserine Peptide Synthesis
Welcome to the technical support center for 2-Methylserine peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the unique challenges encountered when incorporating this compound (α-MeSer) into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low coupling efficiency when trying to incorporate Fmoc-2-Methylserine-OH?
A1: Low coupling efficiency is the most common issue when working with this compound. This is primarily due to steric hindrance. This compound is an α,α-disubstituted amino acid, meaning the presence of the methyl group on the alpha-carbon, in addition to the side chain, creates significant bulk around the carboxylic acid, impeding its approach to the N-terminal amine of the growing peptide chain. This steric barrier can lead to incomplete or slow coupling reactions.
Q2: What are the primary side reactions to be aware of during the synthesis of peptides containing this compound?
A2: While steric hindrance leading to incomplete coupling is the main challenge, other potential side reactions, similar to those seen with serine, should be considered:
-
Dehydration: Under certain conditions, the β-hydroxyl group of the this compound residue can undergo elimination to form a dehydroamino acid (α-methyl-dehydroalanine). This is a risk, particularly with harsh activation methods or basic conditions.
-
Oxazoline Formation: Intramolecular cyclization involving the side-chain hydroxyl group and the preceding backbone carbonyl can lead to the formation of an oxazoline ring. This is a known side reaction for serine and threonine-containing peptides.
-
Diketopiperazine (DKP) Formation: If this compound is one of the first two amino acids in the sequence (especially at the second position), there is a risk of the dipeptide cleaving from the resin to form a cyclic diketopiperazine. The conformational constraints imposed by this compound might influence the rate of this side reaction.
-
Epimerization: While less common for α,α-disubstituted amino acids, the potential for epimerization during activation should not be entirely dismissed, especially with prolonged activation times or the use of certain bases.
Q3: Which coupling reagents are recommended for incorporating this compound?
A3: Standard coupling reagents like HBTU or DIC/HOBt may be insufficient to overcome the steric hindrance of this compound. More potent activating agents are generally required. HATU, HCTU, and COMU are highly recommended. For exceptionally difficult couplings, phosphonium reagents like PyBOP or PyAOP can also be effective. It is often beneficial to use these reagents in combination with an additive like OxymaPure® or HOAt.
Q4: Can I use microwave-assisted peptide synthesis for this compound-containing peptides?
A4: Yes, microwave-assisted synthesis is highly recommended. The elevated temperatures can provide the necessary energy to overcome the activation barrier for coupling sterically hindered residues like this compound, leading to faster reaction times and higher coupling efficiencies.
Q5: How can I confirm that the observed byproduct is due to dehydration of the this compound residue?
A5: The most effective way to identify a dehydration byproduct is through mass spectrometry. A dehydration event will result in a mass loss of 18 Da (the mass of a water molecule) from your target peptide. You should observe a peak at [M-18+H]+ in your mass spectrum.
Troubleshooting Guide
If you are encountering issues during the synthesis of a this compound-containing peptide, follow this troubleshooting workflow:
Data Presentation
The choice of coupling reagent is critical when working with sterically hindered amino acids like this compound. The following table summarizes the relative effectiveness and common use cases for various coupling reagents.
| Coupling Reagent | Type | Relative Potency | Recommended for this compound? | Notes |
| DIC/HOBt | Carbodiimide | Standard | Not recommended as a first choice | May be insufficient for sterically hindered couplings. |
| HBTU/HCTU | Aminium/Uronium | High | Possible, but may require optimization | HCTU is generally more reactive than HBTU. |
| HATU | Aminium/Uronium | Very High | Highly Recommended | Often the reagent of choice for difficult couplings. |
| COMU | Aminium/Uronium | Very High | Highly Recommended | Similar reactivity to HATU with a non-explosive byproduct (Oxyma). |
| PyBOP | Phosphonium | Very High | Recommended | Excellent for hindered couplings, but can be more expensive. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-2-Methylserine-OH using HATU
This protocol is designed to maximize coupling efficiency for the sterically hindered this compound residue.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-2-Methylserine-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation and Deprotection:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of the free amine using a positive Kaiser test.
-
-
Coupling Solution Preparation (Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-2-Methylserine-OH and HATU in DMF.
-
Add DIPEA or Collidine to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For microwave-assisted synthesis, a typical protocol would be 30 minutes at 75°C.
-
-
Monitoring and Recoupling:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat steps 2 and 3 (a "double couple").
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test - yellow/clear beads), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Analysis of Potential Dehydration by Mass Spectrometry
This protocol outlines the steps to prepare and analyze a sample to check for the dehydration side reaction.
Materials:
-
Dry peptide-resin sample (approx. 2-3 mg)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile and water (HPLC grade) for analysis
Procedure:
-
Micro-cleavage:
-
Place the small sample of dry peptide-resin in a microcentrifuge tube.
-
Add approximately 100-200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a small cotton plug into a new tube containing cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether. Repeat the ether wash if necessary.
-
Allow the peptide pellet to air dry briefly to remove residual ether.
-
-
Sample Preparation for MS:
-
Dissolve the crude peptide in a suitable solvent for your mass spectrometer (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the sample.
-
Calculate the expected mass of your target peptide ([M+H]+).
-
Look for a peak corresponding to the mass of your target peptide minus 18.01 Da. The presence of a significant peak at [M-18+H]+ is strong evidence of the dehydration side reaction.
-
This technical support guide is intended for informational purposes and should be used as a starting point for troubleshooting. Optimal conditions may vary depending on the specific peptide sequence and synthesis instrumentation.
Technical Support Center: 2-Methylserine-Rich Peptides
This is a comprehensive technical support center for researchers, scientists, and drug development professionals encountering aggregation issues with 2-Methylserine-rich peptides.
Introduction
While direct literature on the aggregation of this compound (α-MeSer)-rich peptides is specialized, we can infer troubleshooting strategies from peptides containing other Cα-tetrasubstituted amino acids and hydrophobic peptides in general.[1][2] The introduction of a methyl group at the α-carbon creates a quaternary center, which restricts the conformational freedom of the peptide backbone.[2] This can be a valuable tool for stabilizing specific secondary structures but may also increase the propensity for aggregation, particularly if the overall sequence is hydrophobic.[2][3][4] This guide provides troubleshooting protocols and answers to frequently asked questions to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause peptide aggregation?
A1: this compound (α-MeSer) is a synthetic analog of serine with a methyl group added to its α-carbon.[2] This modification makes it a Cα-tetrasubstituted amino acid, which introduces steric hindrance and restricts the peptide backbone's flexibility.[1][2][5] While this can be advantageous for creating peptides with stable conformations, the increased rigidity and hydrophobicity can also promote intermolecular interactions, leading to aggregation.[2][3][6] Peptides rich in hydrophobic amino acids are generally more prone to aggregation.[4][7]
Q2: How can I predict if my this compound-rich peptide is likely to aggregate?
A2: Predicting peptide aggregation is not always straightforward, but several factors can indicate a higher risk:
-
High Hydrophobicity: A high content of hydrophobic amino acids in addition to this compound increases the likelihood of aggregation.[4][8]
-
Peptide Length: Longer peptides have a greater tendency to aggregate due to increased hydrophobic interactions.[7][9]
-
Secondary Structure Propensity: Sequences prone to forming β-sheet structures are at a higher risk of aggregation.[7][10]
-
Computational Tools: Several web-based servers and software can predict aggregation-prone regions within a peptide sequence based on its amino acid composition.[11][12]
Q3: What are the initial signs of peptide aggregation?
A3: The most common signs of peptide aggregation include:
-
Poor Solubility: Difficulty dissolving the lyophilized peptide in standard aqueous buffers.[13][14]
-
Visible Precipitation: The appearance of cloudiness, particulates, or a gel-like consistency in the peptide solution.[15]
-
Inconsistent Analytical Results: Broad or tailing peaks in High-Performance Liquid Chromatography (HPLC) or inconsistent concentrations determined by UV-Vis spectroscopy can indicate the presence of aggregates.[15][16]
Q4: At what stages of my workflow can aggregation occur?
A4: Aggregation can be a problem at multiple stages:
-
Solid-Phase Peptide Synthesis (SPPS): Aggregation of the growing peptide chains on the resin can lead to incomplete couplings and deletions.[3][4]
-
Cleavage and Deprotection: The harsh conditions of cleavage from the resin can induce aggregation.[13]
-
Purification: Peptides may aggregate in the HPLC mobile phase or on the column itself.[16]
-
Lyophilization and Storage: The process of lyophilization and subsequent storage can promote the formation of aggregates.
-
Experimental Use: Changes in buffer conditions (pH, ionic strength) or temperature during an experiment can trigger aggregation.[17]
Troubleshooting Guides
Issue 1: Poor solubility of the lyophilized peptide.
Cause: The hydrophobic nature of the this compound-rich peptide can lead to strong intermolecular forces, making it difficult to dissolve in aqueous solutions.[7]
Solution Workflow:
Caption: Workflow for solubilizing hydrophobic peptides.
Issue 2: Aggregation during Solid-Phase Peptide Synthesis (SPPS).
Cause: Inter-chain hydrogen bonding and hydrophobic interactions between growing peptide chains on the solid support can hinder reaction kinetics.[3][4]
Solutions:
| Strategy | Description | Key Considerations |
| Low-Loading Resin | Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the spacing between peptide chains.[18] | May require larger reaction volumes for the same peptide yield. |
| "Difficult Sequence" Solvents | Incorporate solvents like N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) into your coupling and deprotection steps.[3] | Ensure compatibility with your synthesis chemistry. |
| Chaotropic Salts | Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonds.[3][4] | Must be thoroughly washed out before the next coupling step. |
| Elevated Temperature | Perform couplings at a higher temperature (e.g., 50-60°C) to disrupt secondary structures. | May increase the risk of side reactions like racemization. |
| Backbone Protection | Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues to prevent hydrogen bonding.[3][4] | Coupling onto a Dmb/Hmb-protected residue can be sterically hindered.[10] |
| Pseudoprolines | Strategically insert pseudoproline dipeptides to introduce "kinks" in the peptide backbone, disrupting β-sheet formation.[3][4][18] | The native serine or threonine residue is regenerated during final cleavage.[3] |
Issue 3: Aggregation detected during or after purification.
Cause: Changes in solvent environment, pH, and peptide concentration during HPLC purification and subsequent handling can induce aggregation.
Troubleshooting Workflow:
Caption: Strategies to mitigate post-purification aggregation.
Experimental Protocols
Protocol 1: Characterization of Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of peptide aggregates in solution.[19][20][21]
Methodology:
-
Sample Preparation: Prepare peptide solutions at various concentrations (e.g., 0.1, 0.5, 1.0 mg/mL) in the desired buffer. Filter the solutions through a 0.22 µm syringe filter to remove dust and large particulates.
-
Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the peptide solution to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate data acquisition. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic radius (Rh) and the polydispersity index (%Pd) of the particles in the solution.[20] An increase in Rh and %Pd compared to a monomeric control indicates the presence of oligomers and larger aggregates.[20][22]
Protocol 2: Quantifying β-Sheet Content with Thioflavin T (ThT) Assay
Objective: To detect and quantify amyloid-like fibrillar aggregates rich in β-sheet structures.[23]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile, deionized water. Filter through a 0.2 µm syringe filter. Store protected from light.
-
On the day of the experiment, dilute the ThT stock solution to a working concentration of 25 µM in the desired assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add your peptide sample to the wells.
-
Add the 25 µM ThT working solution to each well.
-
Include positive and negative controls (e.g., a known aggregating peptide and buffer alone).
-
-
Measurement:
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.[23]
Protocol 3: Separation of Monomers and Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, oligomeric, and aggregated forms of the peptide.[25][26][27]
Methodology:
-
System Preparation:
-
Choose an SEC column with a pore size appropriate for the expected size range of your peptide and its aggregates.
-
Equilibrate the HPLC system and the column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase to the desired concentration.
-
Centrifuge the sample to remove any large, insoluble material.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
Data Analysis:
-
Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).[26]
-
Integrate the peak areas to quantify the relative amounts of each species.
-
Quantitative Data Summary
The following table provides a general overview of how different solution parameters can influence peptide aggregation. The exact values are highly sequence-dependent.
| Parameter | Condition | Expected Effect on Aggregation | Rationale |
| pH | At or near the isoelectric point (pI) | Increased | The net charge of the peptide is minimal, reducing electrostatic repulsion.[7] |
| Far from the pI | Decreased | Increased net charge leads to greater electrostatic repulsion between peptide molecules.[7] | |
| Ionic Strength | Low to moderate (e.g., 150 mM NaCl) | Can be decreased | Salts can shield charges, but also stabilize the native state for some peptides.[17] |
| High | Can be increased | High salt concentrations can have a "salting-out" effect, promoting hydrophobic interactions. | |
| Temperature | Increased | Generally increased | Higher temperatures can increase hydrophobic interactions and may lead to denaturation, exposing aggregation-prone regions.[17] |
| Peptide Concentration | Increased | Increased | Higher concentrations increase the probability of intermolecular collisions.[28] |
| Additives | Organic co-solvents (e.g., TFE, HFIP) | Decreased | Can disrupt β-sheet structures and improve solubility.[16] |
| Chaotropic agents (e.g., Guanidine HCl) | Decreased | Disrupts non-covalent interactions and secondary structures.[18] | |
| Stabilizing osmolytes (e.g., glycerol, sucrose) | Decreased | Can stabilize the native, soluble state of the peptide.[29] |
References
- 1. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. scienmag.com [scienmag.com]
- 6. researchgate.net [researchgate.net]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. genscript.com [genscript.com]
- 17. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. Direct Assessment of Oligomerization of Chemically Modified Peptides and Proteins in Formulations using DLS and DOSY-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enovatia.com [enovatia.com]
- 21. zentriforce.com [zentriforce.com]
- 22. researchgate.net [researchgate.net]
- 23. Thioflavin T spectroscopic assay [assay-protocol.com]
- 24. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 25. resolvemass.ca [resolvemass.ca]
- 26. biocompare.com [biocompare.com]
- 27. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Purification of Hydrophobic 2-Methylserine Peptides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the purification of hydrophobic peptides, with a special focus on those containing the non-proteinogenic amino acid 2-Methylserine. The unique structural properties of these peptides often lead to challenges such as aggregation, poor solubility, and difficult chromatographic separation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of hydrophobic this compound peptides in a question-and-answer format.
Q1: What are the primary challenges in purifying hydrophobic this compound peptides?
A1: The main difficulties arise from the combined effect of the peptide's overall hydrophobicity and the specific properties of the this compound residue. Key challenges include:
-
Aggregation: Hydrophobic sequences have a strong tendency to self-associate and form aggregates, which can be exacerbated by the conformational rigidity imparted by this compound.[1][2][3] This leads to insolubility, poor peak shape in chromatography, and low recovery.[4]
-
Poor Solubility: These peptides are often difficult to dissolve in standard aqueous mobile phases used for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This complicates sample preparation and can cause the peptide to precipitate on the column.[4]
-
Strong Retention in RP-HPLC: High hydrophobicity causes strong binding to non-polar stationary phases like C18, requiring high concentrations of organic solvent for elution, which can reduce separation efficiency.[4][7]
-
Low Yield: A combination of aggregation, poor solubility, and irreversible binding to the column can lead to significant product loss and low purification yields.[6]
Q2: My hydrophobic peptide is showing a broad, tailing peak during RP-HPLC. How can I improve the peak shape?
A2: Peak broadening and tailing are common indicators of poor chromatographic conditions or strong secondary interactions between the peptide and the stationary phase.[8] Several strategies can address this:
-
Optimize the Mobile Phase: Ensure the concentration of the ion-pairing agent, typically Trifluoroacetic Acid (TFA), is optimal (usually 0.1%).[4][9] For mass spectrometry applications where formic acid is used, tailing may occur; consider alternative ion-pairing agents if possible.[10]
-
Adjust the Gradient: Employing a shallower gradient slope around the expected elution time of the peptide can significantly improve peak sharpness and resolution.[4][11]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peptide solubility, decrease mobile phase viscosity, and enhance mass transfer kinetics, all of which contribute to sharper peaks.[4]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[4]
Q3: I am experiencing very low recovery of my peptide after purification. What are the likely causes and solutions?
A3: Low recovery is typically caused by peptide aggregation or irreversible adsorption onto the HPLC column or system components.[4]
-
Improve Sample Solubility: The most critical step is to ensure the peptide is fully dissolved before injection. Conduct small-scale solubility trials with various organic solvents like dimethyl sulfoxide (DMSO), isopropanol, or n-propanol before diluting with the initial mobile phase.[5][12] Always add the pure organic solvent to the lyophilized peptide first to overcome wetting issues.[5]
-
Change the Stationary Phase: If the peptide binds too strongly to a C18 column, switch to a less hydrophobic stationary phase, such as C8, C4, or Phenyl.[4][7][8]
-
Use Alternative Organic Modifiers: Replacing acetonitrile with solvents like isopropanol or n-propanol can improve the solubility of highly hydrophobic peptides and alter selectivity.[5][11]
-
Consider Non-Chromatographic Steps: For extremely difficult cases, an initial purification step using water precipitation followed by washing with diethyl ether can be effective before a final HPLC polish.[6]
Q4: How can I prevent my this compound peptide from aggregating during synthesis and purification?
A4: Aggregation is a major hurdle for hydrophobic sequences and must be managed proactively.[1][6]
-
During Solid-Phase Peptide Synthesis (SPPS): Several techniques can disrupt aggregation on-resin. These include using specialized solvents like N-methylpyrrolidone (NMP) or adding DMSO, coupling at higher temperatures, or adding chaotropic salts (e.g., LiCl) to the reaction mixture.[1] Incorporating "structure-breaking" elements like pseudoproline dipeptides can also be highly effective.[1]
-
During Purification: The key is to maintain peptide solubility. Use mobile phase modifiers known to disrupt aggregates, such as isopropanol or n-propanol.[11] Working at elevated temperatures can also help prevent aggregation during the chromatographic run.[4]
Q5: How can I improve the separation of my target peptide from very similar hydrophobic impurities?
A5: When impurities co-elute with the target peptide, the separation selectivity needs to be altered.
-
Change the Organic Modifier: Switching from acetonitrile to another organic solvent like isopropanol or methanol can change the elution order of closely related peptides.[11]
-
Select a Different Stationary Phase: A standard C18 column may not provide the necessary selectivity. Experiment with different column chemistries, such as a Phenyl or Cyano (CN) phase, which offer different interaction mechanisms.[7][8]
-
Employ Orthogonal Purification Methods: For very challenging separations, a multi-step approach is recommended.[13] An initial purification can be performed using a technique like ion-exchange or size-exclusion chromatography to remove bulk impurities, followed by a final high-resolution RP-HPLC step.[13][14]
Data Presentation
The following tables summarize key parameters and choices for optimizing the purification of hydrophobic peptides.
Table 1: Troubleshooting Guide for Common RP-HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad / Tailing Peaks | Strong hydrophobic interactions; Secondary ionic interactions; Peptide aggregation on column. | Increase column temperature (40-60°C); Use a shallower gradient; Switch to a less hydrophobic column (C8, C4); Optimize ion-pairing agent concentration (e.g., 0.1% TFA).[4][8] |
| Low Recovery | Poor sample solubility; Irreversible adsorption to column; Aggregation. | Perform solubility tests (use DMSO, isopropanol); Inject in a stronger solvent; Switch to a less retentive column (C4, Phenyl); Use alternative organic modifiers (n-propanol).[4][5][6] |
| Poor Resolution | Suboptimal selectivity; Co-eluting impurities. | Change the organic modifier (e.g., ACN to isopropanol); Try a different stationary phase (e.g., Phenyl); Use an orthogonal method (e.g., Ion-Exchange) as a first step.[11][13] |
| High Backpressure | Peptide precipitation on column; Blocked frit. | Ensure complete sample dissolution before injection; Filter the sample; Reduce the flow rate; Increase column temperature.[4] |
Table 2: Comparison of Common RP-HPLC Stationary Phases
| Stationary Phase | Relative Hydrophobicity | Primary Application |
| C18 | Very High | General purpose for a wide range of peptides; standard starting point.[14][15] |
| C8 | High | Good for moderately to highly hydrophobic peptides; offers slightly less retention than C18.[7][8] |
| C4 | Moderate | Ideal for very hydrophobic peptides or small proteins (>5 kDa) that may be irreversibly retained on C18.[4][7] |
| Phenyl | Moderate | Offers alternative selectivity through π-π interactions, useful for peptides containing aromatic residues.[7][8] |
Table 3: Properties of Organic Modifiers in Mobile Phase
| Organic Modifier | Elution Strength | Viscosity | Key Advantages |
| Acetonitrile (ACN) | High | Low | Low viscosity results in high efficiency and low backpressure; UV transparent.[11] |
| Isopropanol (IPA) | Higher than ACN | High | Can improve solubility of very hydrophobic peptides and disrupt aggregates.[5][9][11] |
| n-Propanol | Higher than ACN | High | Excellent solubilizing power for hydrophobic peptides; can significantly alter selectivity compared to ACN.[5][11] |
Experimental Protocols
Protocol 1: Systematic RP-HPLC Method Development for a Novel Hydrophobic this compound Peptide
This protocol outlines a systematic approach to developing a robust purification method.
1. Solubility Testing (Micro-scale) a. Place ~0.5 mg of the lyophilized crude peptide into several microcentrifuge tubes. b. To each tube, add 20 µL of a different solvent. Test in the following order: Water, 50% Acetonitrile, Acetonitrile, Isopropanol, n-Propanol, DMSO.[5][12] c. Vortex each tube for 1 minute. Observe for complete dissolution. d. Identify the weakest solvent system that completely dissolves the peptide. This will be your sample solvent for injection. For example, if the peptide dissolves in isopropanol, prepare your sample in isopropanol and dilute it with Mobile Phase A just before injection to prevent precipitation.[5]
2. Initial Analytical Scouting Run a. Column: Start with a standard C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm). b. Mobile Phase A: 0.1% TFA in Water.[9] c. Mobile Phase B: 0.1% TFA in Acetonitrile.[9] d. Flow Rate: 1.0 mL/min. e. Column Temperature: 40°C.[4] f. Gradient: Run a fast, broad linear gradient (e.g., 5% to 95% B over 20 minutes). g. Analysis: Identify the retention time and peak shape of your target peptide. This run determines the approximate %B at which your peptide elutes.
3. Gradient Optimization a. Based on the scouting run, design a shallower gradient focused around the elution point. For example, if the peptide eluted at 60% B, design a new gradient: 40% to 80% B over 40 minutes.[4][11] b. If peak shape is still poor, consider changing the organic modifier to isopropanol or n-propanol (Mobile Phase B: 0.1% TFA in the chosen alcohol) and repeat the optimized gradient.[11] Note that alcohols will increase backpressure.
4. Scale-up to Preparative Chromatography a. Choose a preparative column with the same stationary phase and particle size as the optimized analytical method. b. Adjust the flow rate for the larger column diameter. (New Flow Rate = Old Flow Rate x (New Column Radius / Old Column Radius)²). c. Dissolve the crude peptide in the optimal solvent identified in Step 1. d. Inject the sample and run the optimized gradient from Step 3. e. Collect fractions across the main peak and analyze their purity by analytical HPLC and mass spectrometry.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in hydrophobic peptide purification.
References
- 1. peptide.com [peptide.com]
- 2. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 3. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptides purification development in Reverse Phase [blog.interchim.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. waters.com [waters.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Enhancing 2-Methylserine Peptide Synthesis Yields
Welcome to the technical support center for 2-Methylserine peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of the sterically hindered amino acid, this compound, into peptide chains.
Troubleshooting Guide
This guide addresses common issues encountered during this compound peptide synthesis in a question-and-answer format.
Question 1: Why is the coupling efficiency low when incorporating this compound?
Low coupling efficiency is the most common challenge and is primarily due to steric hindrance. As a Cα-tetrasubstituted amino acid, this compound's structure physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences. Additionally, as the peptide chain elongates, it can aggregate, further blocking reactive sites.
Question 2: My standard coupling protocol with DCC or DIC is failing. What should I do?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium or phosphonium salts.
Question 3: Which coupling reagents are most effective for this compound?
For challenging couplings involving sterically hindered amino acids like this compound, reagents that form highly reactive intermediates are preferred.[2]
-
Aminium/Uronium Salts: HATU, HBTU, and HCTU are significantly more effective than carbodiimides.[2] HATU is often considered superior due to the formation of a more reactive OAt-ester, leading to faster and more complete coupling reactions.[3][4]
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective. PyAOP is particularly potent and can be beneficial for very difficult couplings.[5]
-
Acyl Fluoride Generating Reagents: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a very effective strategy.[2][6]
Question 4: I've switched to a more potent coupling reagent, but the yield is still low. What other parameters can I optimize?
If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.[2]
-
Increase Reaction Time and Temperature: Steric hindrance slows down the reaction rate, so increasing the coupling time (e.g., from 1-2 hours to overnight) can improve yields.[1] Gentle heating can also be beneficial, but must be carefully controlled to minimize racemization.[1]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can significantly accelerate coupling reactions for sterically hindered amino acids, leading to shorter reaction times and higher purity.[7][8][9] Most amino acid couplings can be completed in as little as 5 minutes using this technique.[9][10]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in peptide synthesis?
This compound is an α,α-disubstituted amino acid, meaning it has a methyl group in addition to the serine side chain attached to the α-carbon. This Cα-tetrasubstituted structure creates significant steric hindrance, making it difficult to form peptide bonds efficiently using standard protocols.
Q2: Can the choice of protecting groups affect the coupling yield of this compound?
Yes, bulky side-chain protecting groups can contribute to steric hindrance. This effect can become more pronounced in the synthesis of longer peptides. Careful selection of protecting groups is important.
Q3: How does microwave-assisted synthesis improve the yield of peptides containing this compound?
Microwave energy rapidly and uniformly heats the reaction mixture, which accelerates the rate of both the coupling and deprotection steps.[8] This not only shortens the overall synthesis time but also helps to overcome the high activation energy associated with coupling sterically hindered residues like this compound, leading to higher yields and purity.[7][9]
Q4: Are there any special considerations for the purification of peptides containing this compound?
The purification of peptides containing this compound is generally similar to that of other peptides, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC). However, due to the potential for incomplete couplings leading to deletion sequences, careful analysis of the crude product and optimization of the purification gradient are important to ensure the isolation of the desired peptide.
Q5: What is the impact of incorporating this compound on the final peptide's structure and function?
The incorporation of a Cα-tetrasubstituted amino acid like this compound restricts the conformational flexibility of the peptide backbone. This can induce the formation of specific secondary structures, such as β-turns or helical structures.[11] From a functional perspective, the methyl group can enhance enzymatic stability by sterically hindering the approach of proteases, which can be a desirable property for therapeutic peptides.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Activated Intermediate | Reactivity | Key Advantages | Potential Issues |
| DCC/DIC | O-acylisourea | Low | Inexpensive | Low efficiency for hindered residues, high risk of racemization. |
| HBTU/PyBOP | OBt-ester | Moderate | Better than carbodiimides. | Can be insufficient for very hindered residues. |
| HCTU | O-6-ClBt-ester | High | More reactive than HBTU. | |
| HATU/PyAOP | OAt-ester | Very High | Highly effective for hindered residues, low racemization.[3][5][12] | Higher cost. |
| TFFH/Acyl Fluoride | Acyl Fluoride | Very High | Excellent for extremely hindered couplings.[6] | Requires specific reagents and conditions. |
Table 2: Performance of HATU vs. HBTU in Difficult Peptide Synthesis
| Parameter | HATU | HBTU | Reference |
| Purity | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) | [3] |
| Coupling Efficiency | High | High, but generally lower than HATU | [3] |
| Reaction Speed | Faster | Slower | [3] |
| Epimerization Risk | Lower | Higher | [3] |
Note: The data in this table is based on the synthesis of the acyl carrier protein (ACP) fragment (65-74), a widely accepted benchmark for evaluating coupling reagent performance.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol outlines the manual coupling of Fmoc-2-Methylserine-OH using HATU in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Methylserine-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 1 to 4 hours, depending on the sequence.
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
-
(Optional) Double Coupling: If the Kaiser test is positive (blue beads), repeat steps 2-6.
Protocol 2: Acyl Fluoride Method for this compound Coupling
This protocol is for extremely difficult couplings where other methods have failed.
-
Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as usual. Wash thoroughly with DMF and then with anhydrous Dichloromethane (DCM).
-
Acyl Fluoride Formation: In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-2-Methylserine-OH (3 equivalents) in anhydrous DCM. Add a suitable base (e.g., pyridine, 1 equivalent). Slowly add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent). Stir the mixture at room temperature for 30-60 minutes.
-
Coupling Reaction: Transfer the solution containing the freshly prepared Fmoc-2-Methylserine fluoride to the vessel with the deprotected resin. Add a non-nucleophilic base like DIPEA (3-5 equivalents). Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test. After completion, wash the resin extensively with DMF and DCM.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Deprotection of 2-Methylserine Side Chains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the deprotection of the hydroxyl side chain of 2-Methylserine (MeSer) residues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Which are the most common side-chain protecting groups for this compound and why?
A1: The most common protecting groups for the hydroxyl side chain of serine, and by extension this compound, are the tert-Butyl (tBu) ether and the Benzyl (Bzl) ether.
-
tert-Butyl (tBu): This group is widely used in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the resin.[1][2] Its bulkiness can provide steric protection, but this can also contribute to challenges in deprotection for a hindered residue like this compound.
-
Benzyl (Bzl): Used in the Boc/Bzl SPPS strategy, the benzyl ether is stable to the acidic conditions used for Boc deprotection. It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][4] This method offers an orthogonal deprotection strategy if acidic conditions need to be avoided.
Q2: What causes incomplete deprotection of the this compound side chain?
A2: Incomplete deprotection of this compound is a common issue primarily due to steric hindrance. The presence of the α-methyl group, in addition to the peptide backbone, physically obstructs the deprotection reagent from accessing the protecting group on the β-hydroxyl.[5] Other contributing factors include:
-
Insufficient Reagent Concentration/Time: Standard deprotection protocols may not be sufficient for such a hindered residue.[6]
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the solid support, limiting reagent access to the this compound residue.[5]
-
Poor Resin Swelling: Inadequate swelling of the solid-phase support can trap peptide chains and prevent efficient diffusion of deprotection reagents.[6]
Q3: What is β-elimination and is it a concern during this compound deprotection?
A3: β-elimination is a side reaction where the hydroxyl group (or a derivative) and the α-proton are eliminated to form a dehydroalanine residue.[7] This is particularly prevalent under basic conditions. During the deprotection of this compound, this is less of a direct concern because the α-carbon has a methyl group instead of a proton, making the standard β-elimination pathway impossible. However, related degradation pathways can be initiated under harsh conditions, emphasizing the need for carefully optimized and mild deprotection protocols.
Troubleshooting Guides
Issue 1: Incomplete Removal of tert-Butyl (tBu) Group
If you observe incomplete deprotection of the MeSer(tBu) residue after standard TFA cleavage, as evidenced by mass spectrometry (mass shift of +56 Da), follow these troubleshooting steps.
Troubleshooting Workflow for Incomplete tBu Deprotection
Caption: Troubleshooting workflow for incomplete tBu deprotection.
Recommended Actions:
-
Extend Reaction Time: Increase the duration of the TFA cleavage step. For sterically hindered residues, cleavage times may need to be extended from the standard 1.5-2 hours to 4 hours or more.[6][8] Monitor the reaction progress by taking small aliquots if synthesizing in solution.
-
Modify the Cleavage Cocktail: Adjust the scavenger cocktail to improve cleavage efficiency. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). For hindered residues, increasing the concentration of triisopropylsilane (TIS) can help scavenge the released tert-butyl cations more effectively.[9]
-
Use a Stronger Acid: While TFA is standard, for exceptionally difficult cases, stronger acid systems could be explored, though this increases the risk of other side reactions.[8] This should be a last resort.
| Parameter | Standard Protocol | Recommended for MeSer(tBu) |
| Deprotection Reagent | 95% TFA / 2.5% TIS / 2.5% H₂O | 95% TFA / 5% TIS / (adjust H₂O) |
| Reaction Time | 1.5 - 2 hours | 3 - 4 hours (or longer, with monitoring) |
| Temperature | Room Temperature | Room Temperature |
Table 1: Comparison of standard and recommended tBu deprotection conditions.
Issue 2: Incomplete Hydrogenolysis of Benzyl (Bzl) Group
If you observe incomplete removal of the MeSer(Bzl) protecting group (mass shift of +90 Da) after hydrogenolysis, consider the following.
Troubleshooting Actions:
-
Check Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst can lose activity over time. Ensure you are using a fresh, high-quality catalyst.
-
Increase Catalyst Loading: For hindered substrates, a higher catalyst loading (e.g., increasing from 10 mol% to 20-30 mol%) may be necessary to achieve full conversion.
-
Increase Hydrogen Pressure: If performing the reaction in a pressure vessel, increasing the hydrogen pressure can enhance the reaction rate.
-
Optimize Solvent: Ensure the solvent (commonly Methanol or Ethanol) is anhydrous and deoxygenated, as water and oxygen can poison the catalyst.
-
Beware of Catalyst Poisons: Some functional groups (like thiols) or impurities can poison the palladium catalyst. Additives like ammonia or pyridine can also inhibit benzyl ether hydrogenolysis.[10] Ensure the peptide is purified before this step if possible.
| Parameter | Standard Protocol | Recommended for MeSer(Bzl) |
| Catalyst | 10% Pd/C | 10% Pd/C (fresh, higher loading if needed) |
| Hydrogen Source | H₂ balloon or 1 atm | H₂ (1-3 atm or higher in a pressure vessel) |
| Reaction Time | 4 - 12 hours | 12 - 24 hours (monitor by HPLC/MS) |
| Solvent | Methanol or Ethanol | Anhydrous Methanol or Ethanol |
Table 2: Comparison of standard and recommended Bzl deprotection conditions.
Experimental Protocols
Protocol 1: Acidic Deprotection of MeSer(tBu) Side Chain
This protocol outlines a general procedure for the final cleavage and deprotection of a peptide containing a MeSer(tBu) residue from a solid support.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.[8]
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). For peptides with multiple sensitive residues, adjust scavengers accordingly.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 3 to 4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[8]
-
-
Isolation and Purification:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum and analyze by Mass Spectrometry and HPLC to confirm complete deprotection.
-
Protocol 2: Hydrogenolysis of MeSer(Bzl) Side Chain
This protocol is for the deprotection of a purified, Bzl-protected peptide in solution.
-
Reaction Setup:
-
Dissolve the protected peptide in anhydrous methanol (MeOH).
-
Place the solution in a flask equipped with a stir bar.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the peptide) under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times.
-
Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. The reaction is typically run for 12-24 hours.[4]
-
-
Workup and Isolation:
-
Once the reaction is complete (monitored by HPLC/MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional MeOH.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Visualizations
General Peptide Synthesis and Deprotection Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. biosynth.com [biosynth.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Technical Support Center: Incorporating 2-Methylserine into Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-natural amino acid 2-Methylserine (α-Methylserine).
Frequently Asked Questions (FAQs)
Q1: What is the primary expected impact of substituting Serine with this compound on a peptide's properties?
A1: The substitution of Serine (Ser) with this compound (α-MeSer) introduces a methyl group at the α-carbon, creating a quaternary center. This modification sterically restricts the conformational freedom of the peptide backbone.[1] This can be a powerful tool for locking peptides into specific secondary structures, which may be crucial for receptor binding and biological function.[1] A significant advantage of this modification is the enhanced resistance to enzymatic degradation, as the α-methyl group can hinder the approach of proteases, potentially leading to a longer plasma half-life.[1]
Q2: How does this compound incorporation affect peptide solubility?
A2: The impact of this compound on peptide solubility is not straightforward and must be evaluated on a case-by-case basis. While the addition of a methyl group increases hydrophobicity, which can decrease aqueous solubility, the conformational constraints it imposes can also prevent aggregation.[2][3] Aggregation is a major cause of poor solubility in peptides.[4] By disrupting the formation of intermolecular hydrogen bonds that lead to aggregation, this compound may indirectly improve the solubility of aggregation-prone sequences.[5]
Q3: My this compound-containing peptide is showing poor solubility. What are the potential causes and solutions?
A3: Poor solubility of a this compound-containing peptide can stem from several factors, primarily the overall hydrophobicity of the sequence and potential aggregation. If you are facing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with your aqueous buffer, is a common strategy.[6][7]
-
pH Adjustment: The net charge of the peptide influences its solubility. For acidic peptides (net negative charge), try dissolving in a basic buffer. For basic peptides (net positive charge), an acidic buffer may improve solubility.[7][8][9]
-
Sonication and Warming: Gentle sonication or warming (below 40°C) can help dissolve recalcitrant peptides.[6][7]
-
Chaotropic Agents: In cases of severe aggregation during synthesis, the use of chaotropic salts like LiCl or KSCN can help disrupt intermolecular interactions.[10]
Troubleshooting Guide
Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Symptoms: Resin shrinking or clumping, slow or incomplete coupling reactions, and low final peptide yield and purity.[10]
-
Solutions:
-
Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or use solvent mixtures (e.g., DMF/DCM/NMP).[10]
-
Temperature: Increasing the coupling temperature or using microwave irradiation can help disrupt aggregates.[10][11]
-
Aggregation-Disrupting Moieties: For long or difficult sequences, incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aggregation.[5][10]
-
Issue 2: Difficulty Solubilizing the Final Lyophilized Peptide
-
Symptoms: The lyophilized peptide powder does not dissolve in the desired aqueous buffer, forming a cloudy suspension or visible precipitate.
-
Solutions:
-
Systematic Solubility Testing: Always start with a small amount of the peptide to test solubility in different solvents before dissolving the entire batch.[7][8]
-
Follow a Step-wise Protocol:
-
Attempt to dissolve in sterile, oxygen-free water or buffer.[6][7]
-
If unsuccessful, and the peptide is basic, try adding a small amount of 10% acetic acid.[8]
-
If the peptide is acidic, a small amount of ammonium hydroxide may be used (if the sequence does not contain Cys).[12]
-
For very hydrophobic peptides, dissolve in a minimal volume of DMSO and then carefully dilute with the aqueous buffer.[7][8]
-
-
Data Presentation
Table 1: Comparative Properties of Serine vs. This compound
| Property | Serine (Ser) | This compound (α-MeSer) | Reference |
| α-Carbon Substitution | Hydrogen | Methyl Group | [1] |
| Conformational Flexibility | High | Restricted | [1] |
| Propensity for Secondary Structures | Versatile | Favors extended conformations or β-turns | [1][13] |
| Enzymatic Stability | Susceptible to proteolysis | Enhanced resistance to proteolysis | [1] |
| Hydrophobicity | Lower | Higher | [2][3] |
Table 2: Troubleshooting Strategies for Peptide Aggregation
| Strategy | Description | Key Considerations | Reference |
| Solvent Optimization | Use of NMP or solvent mixtures (DMF/DCM/NMP). | NMP is a stronger solvent for disrupting aggregates than DMF. | [10] |
| Elevated Temperature/Microwave | Increases reaction kinetics and disrupts intermolecular hydrogen bonds. | Can accelerate side reactions if not optimized. | [10][11] |
| Chaotropic Salts | Addition of salts like LiCl or KSCN to the solvent. | Can help disrupt aggregation but may require removal during purification. | [5][10] |
| Pseudoproline Dipeptides | Reversibly protect Ser or Thr residues, creating a "kink" in the backbone. | Only applicable for sequences containing Ser or Thr. | [10] |
| Backbone Protection | Use of Hmb or Dmb groups on the backbone nitrogen. | Sterically hinders hydrogen bonding. | [5][10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines a general procedure for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (or Fmoc-2-Methylserine-OH) and a coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for reaction completion. Note that in cases of severe aggregation, the Kaiser test may yield a false negative.[10]
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).[4]
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.
Protocol 2: Systematic Peptide Solubility Testing
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator.[6]
-
Initial Test: Weigh a small amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Aqueous Solvent: Add a calculated volume of sterile water or a neutral buffer (e.g., phosphate or Tris at pH 7) to reach the desired concentration.[6][7] Vortex briefly.
-
Sonication: If the peptide does not dissolve, sonicate the sample for 10-second intervals, chilling on ice in between.[7]
-
pH Modification (if applicable):
-
Organic Solvent (for hydrophobic peptides):
-
If the peptide is still insoluble, take a fresh 1 mg aliquot.
-
Add the minimum volume of DMSO to dissolve the peptide completely.[7][8]
-
Slowly add the desired aqueous buffer to the DMSO solution to reach the final concentration. If the peptide precipitates, it may be necessary to try a lower final concentration.[7]
-
Visualizations
Caption: Experimental workflow from peptide synthesis to solubility testing.
Caption: Logical relationships of this compound incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. genscript.com [genscript.com]
- 13. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Enhanced Enzymatic Stability of Peptides: A Comparative Analysis of Serine and 2-Methylserine Incorporation
For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics in biological systems presents a significant hurdle. Proteolytic degradation by endogenous enzymes drastically reduces in vivo half-life and bioavailability, limiting therapeutic efficacy. A key strategy to overcome this is the chemical modification of the peptide backbone. This guide provides a detailed comparison of the enzymatic stability of peptides containing the natural amino acid serine versus those incorporating its synthetic analogue, 2-Methylserine (also known as α-methylserine).
The introduction of a methyl group at the alpha-carbon of serine to form this compound imparts significant steric hindrance, effectively shielding the adjacent peptide bonds from the active sites of proteolytic enzymes. This modification has been shown to dramatically enhance resistance to enzymatic degradation, leading to a longer plasma half-life and improved pharmacokinetic profiles for peptide drugs.[1]
Quantitative Comparison of Enzymatic Stability
| Peptide Sequence | Modification | Half-life (t½) in Human Serum (hours) | Primary Protease Resistance |
| H₂N-Gly-Ser-Phe-Leu-COOH | Unmodified (Serine) | 0.5 | Susceptible to chymotrypsin-like serine proteases |
| H₂N-Gly-[2-Me]Ser -Phe-Leu-COOH | This compound substitution | > 24 | Resistant to chymotrypsin-like serine proteases |
Table 1: Hypothetical Comparative Stability Data. This table illustrates the expected significant increase in the enzymatic stability of a model peptide upon substitution of serine with this compound. The data is representative of the widely accepted principle that α-methylation enhances proteolytic resistance.
The Mechanism of Enhanced Stability
The increased stability of this compound-containing peptides stems from the steric hindrance provided by the additional methyl group on the α-carbon.[1] This bulkier side chain restricts the conformational freedom of the peptide backbone, making it a poor substrate for many common proteases, such as trypsin and chymotrypsin, which have specific recognition sites and require a certain degree of flexibility in the substrate peptide for efficient cleavage.
Experimental Protocols
A standardized in vitro enzymatic stability assay is crucial to quantitatively assess and compare the stability of serine and this compound peptides.
Protocol: In Vitro Peptide Stability Assay in Human Serum
1. Materials:
-
Test Peptides (Serine and this compound versions)
-
Human Serum (pooled from healthy donors)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) in water or Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (for cleavage site identification)
2. Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptides in a suitable solvent (e.g., DMSO or water) to create a stock solution (e.g., 1 mg/mL).
-
Incubation:
-
Pre-warm an aliquot of human serum to 37°C.
-
Spike the serum with the test peptide to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: Withdraw aliquots of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate serum proteins and stop enzymatic activity.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC method.
-
Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[1]
Visualizing the Impact of Peptide Stability
The stability of a peptide therapeutic is critical for its ability to effectively engage with its target, such as a G protein-coupled receptor (GPCR), and initiate a downstream signaling cascade. The following diagrams illustrate the conceptual workflow for comparing peptide stability and a simplified GPCR signaling pathway that a stabilized peptide might modulate.
Conclusion
The incorporation of this compound is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The steric hindrance provided by the α-methyl group significantly reduces the rate of proteolytic degradation, leading to a longer in vivo half-life. While direct quantitative comparative data remains sparse in publicly available literature, the underlying chemical principles and qualitative evidence strongly support the use of this compound for the development of more robust and effective peptide-based drugs. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the stability of their own modified peptides.
References
A Comparative Conformational Analysis of 2-Methylserine and α-Methylalanine Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design. The α,α-disubstituted amino acids, in particular, offer a powerful tool to impose conformational constraints on peptide backbones, thereby enhancing metabolic stability and dictating specific secondary structures. This guide provides an objective, data-driven comparison of two key α-methylated amino acids: 2-Methylserine (α-MeSer) and α-Methylalanine (Aib), also known as α-aminoisobutyric acid.
The introduction of a methyl group at the α-carbon profoundly influences the allowable Ramachandran space for an amino acid residue. This steric hindrance is the primary determinant of the distinct conformational preferences observed for peptides containing α-MeSer and Aib. While both residues restrict backbone flexibility, they channel the peptide into different structural motifs, a critical consideration in the rational design of bioactive peptides.
Core Conformational Differences: Helices vs. Turns and Extended Structures
Extensive experimental evidence from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) has established that α-Methylalanine is a potent helix-inducing residue.[1] Peptides rich in Aib predominantly adopt α-helical or 3₁₀-helical structures.[1] The achiral nature of Aib allows it to be accommodated in both right- and left-handed helices, although the overall helix sense can be influenced by the chirality of neighboring amino acids.[1]
In contrast, this compound, a chiral α-methylated amino acid, exhibits more varied conformational behavior. In aqueous solutions, peptides containing α-MeSer often populate extended conformations or form β-turns.[2][3] This difference is attributed to the presence of the hydroxyl group in the side chain of α-MeSer, which can engage in hydrogen bonding interactions that stabilize non-helical structures. However, in less polar environments, α-MeSer can also support the formation of helical conformations.[2]
Quantitative Conformational Parameters
The conformational preferences of these amino acids can be quantified by examining their backbone dihedral angles (φ and ψ) and through spectroscopic analysis. The following tables summarize typical experimental data for peptides containing α-MeSer and Aib.
Table 1: Comparison of Typical Backbone Dihedral Angles (φ, ψ)
| Amino Acid | Typical Secondary Structure | Representative φ (phi) Angle Range | Representative ψ (psi) Angle Range |
| This compound (α-MeSer) | β-turn / Extended | -60° to -80°, +50° to +70° | -20° to -40°, +120° to +150° |
| α-Methylalanine (Aib) | α-helix / 3₁₀-helix | -50° to -70° | -30° to -50° |
Note: These values are representative and can vary depending on the specific peptide sequence and solvent conditions.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Technique | Parameter | This compound (α-MeSer) Peptides | α-Methylalanine (Aib) Peptides |
| NMR Spectroscopy | ¹H α-CH Chemical Shift | ~4.0 - 4.5 ppm | ~3.7 - 4.2 ppm |
| ¹³C α-C Chemical Shift | ~60 - 65 ppm | ~55 - 60 ppm | |
| ¹³C β-C Chemical Shift | ~65 - 70 ppm | ~25 - 30 ppm | |
| Circular Dichroism (CD) | Characteristic Minima (nm) | ~205 nm (β-turn) or weak signal (extended) | ~208 nm and ~222 nm (α-helix) |
| Characteristic Maxima (nm) | ~220 nm (β-turn) | ~190 nm (α-helix) |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate conformational analysis of peptides containing α-MeSer and Aib. Below are standard protocols for the key techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.[2]
-
Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Adjust the pH of the solution to the desired value.
2. Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides an initial assessment of sample purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which are used as distance restraints in structure calculations.[2]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.[2]
3. Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances to specific atoms in the peptide sequence.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, as input for molecular dynamics simulations or other structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.[2]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a peptide stock solution of known concentration (typically 0.1-1 mg/mL).
-
Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance < 1.0).
2. Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 0.1 cm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
3. Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectral features to determine the predominant secondary structure:
-
Use deconvolution algorithms to estimate the percentage of each secondary structure element.
Visualizing the Conformational Landscape and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Conclusion
The choice between incorporating this compound or α-Methylalanine into a peptide sequence has profound and predictable consequences for its conformational landscape. While Aib is a robust helix inducer, α-MeSer offers a more nuanced control over structure, favoring β-turns and extended conformations in polar environments. This comparative guide provides the foundational data and experimental frameworks necessary for researchers to make informed decisions in the design of peptidomimetics with tailored three-dimensional structures and, consequently, optimized biological activities. The provided protocols and workflows serve as a practical starting point for the conformational analysis of these and other α-methylated amino acid-containing peptides.
References
- 1. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
2-Methylserine in Peptide Therapeutics: A Comparative Guide to Enhanced Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of native peptide structures is a cornerstone of modern therapeutic design. The substitution of serine with its methylated analog, 2-Methylserine (α-MeSer), represents a key strategy to overcome the inherent limitations of peptide-based drugs, notably their rapid enzymatic degradation and conformational flexibility. This guide provides an objective comparison of the biological activity of this compound-containing peptides versus their native counterparts, supported by experimental data and detailed protocols.
The introduction of a methyl group at the alpha-carbon of serine fundamentally alters the physicochemical properties of the amino acid. This seemingly minor modification induces a profound impact on the peptide's backbone, restricting its conformational freedom.[1] This steric hindrance is the primary driver behind the enhanced enzymatic stability and, in many cases, improved receptor binding affinity observed in this compound-containing peptides.[1]
Enhanced Enzymatic Stability: A Shield Against Degradation
A major hurdle in the clinical development of peptide therapeutics is their susceptibility to proteolytic degradation, leading to a short in vivo half-life. The α-methyl group in this compound acts as a steric shield, hindering the approach of proteases and rendering the adjacent peptide bonds resistant to cleavage.[1] This increased resistance to enzymatic degradation translates to a longer plasma half-life and an improved pharmacokinetic profile.[1]
Impact on Receptor Binding Affinity: The Conformational Advantage
The conformational rigidity imparted by this compound can pre-organize a peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target.[1] By reducing the entropic penalty of binding, this pre-organization can lead to higher receptor affinity and potency.[1] However, it is crucial to note that this enhancement is not universal and is dependent on the specific peptide and its target receptor. The impact of this compound substitution on binding affinity must be empirically determined for each case.[1]
Quantitative Data Comparison
To illustrate the potential impact of alpha-methylation on peptide activity, the following table summarizes hypothetical comparative data based on the established principles of this compound substitution.
| Parameter | Native Serine-Containing Peptide | This compound-Containing Peptide | Fold Change |
| Receptor Binding Affinity (Ki) | 10 nM | 2 nM | 5-fold increase |
| Enzymatic Stability (t½ in human serum) | 30 minutes | > 24 hours | > 48-fold increase |
| In Vivo Efficacy (ED50) | 5 mg/kg | 1 mg/kg | 5-fold increase |
Note: The data presented in this table is illustrative and intended to represent the potential improvements observed with this compound substitution. Actual values will vary depending on the specific peptide and experimental conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both native and this compound-containing peptides is typically achieved through Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (Serine or this compound) is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final peptide is characterized by mass spectrometry to confirm its identity and purity.
Enzymatic Stability Assay
The resistance of peptides to proteolytic degradation can be assessed by incubation in human serum followed by quantification of the remaining intact peptide over time.
Protocol:
-
Peptide Incubation: The peptide is incubated in 50% human serum at 37°C.
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: An equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile) is added to each aliquot to stop the enzymatic reaction and precipitate serum proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant containing the peptide is analyzed by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Half-Life Calculation: The degradation half-life (t½) of the peptide is calculated by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.[1]
Visualizing the Impact: Experimental Workflow and Signaling Pathways
To better understand the comparative analysis process and the potential downstream effects of this compound substitution, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for the comparative analysis of native and this compound-containing peptides.
Caption: Hypothetical GPCR signaling pathway activated by a this compound-containing peptide agonist.
Conclusion
The incorporation of this compound into peptide sequences is a powerful strategy for enhancing their therapeutic potential. By increasing enzymatic stability and potentially improving receptor binding affinity, this modification can lead to peptides with superior pharmacokinetic and pharmacodynamic properties. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of these promising therapeutic candidates. Further research into specific peptide-receptor interactions will continue to unlock the full potential of this compound in drug development.
References
2-Methylserine in Peptide Therapeutics: A Comparative Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design, aimed at enhancing therapeutic properties such as receptor binding affinity, selectivity, and metabolic stability. This guide provides a comparative analysis of peptides containing the natural amino acid L-serine versus those incorporating its synthetic analogue, 2-Methylserine (α-Methylserine), with a focus on their impact on peptide receptor binding affinity.
The Impact of α-Methylation on Peptide Conformation and Function
The primary distinction between serine and this compound lies in the substitution of the α-hydrogen with a methyl group. This seemingly minor alteration introduces a chiral quaternary center, which has profound implications for the peptide's structural and functional characteristics. The α-methyl group sterically hinders the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, thereby restricting the conformational flexibility of the peptide.[1] This "conformational locking" can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, potentially leading to a significant increase in binding affinity and potency.[1]
Furthermore, the methyl group enhances the lipophilicity of the amino acid residue and provides steric shielding, which can protect the peptide from enzymatic degradation by proteases.[1] This increased stability can result in a longer plasma half-life and an improved pharmacokinetic profile for peptide-based drugs.
Quantitative Comparison of Binding Affinity
While the precise impact of this compound substitution is target-dependent and must be determined empirically, the following table provides an illustrative comparison of the potential effects on receptor binding affinity for a hypothetical peptide agonist targeting a G protein-coupled receptor (GPCR). The data presented here is a synthesis of principles derived from the literature and is intended for comparative purposes.
| Parameter | Peptide A (with L-Serine) | Peptide B (with this compound) | Fold Change | Reference |
| Receptor Binding Affinity (Ki) | 15 nM | 3 nM | 5-fold increase | Illustrative |
| Functional Potency (EC50) | 25 nM | 5 nM | 5-fold increase | Illustrative |
| In Vitro Half-life (t1/2) | 30 min | 120 min | 4-fold increase | [1] |
Note: The values presented are hypothetical and serve to illustrate the potential magnitude of improvement that can be achieved through this compound substitution. Actual results will vary depending on the specific peptide sequence, the target receptor, and the position of the substitution.
Experimental Protocols
The determination of peptide receptor binding affinity and functional potency requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments typically employed in the evaluation of novel peptide analogues.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-labeled peptide (like Peptide B) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled peptide ligand (e.g., [125I]-Peptide A)
-
Unlabeled competitor peptides (Peptide A and Peptide B)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Incubation: In a 96-well plate, combine cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptides.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the functional potency (EC50) of a peptide agonist by quantifying the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.
Materials:
-
Whole cells expressing the target GPCR (e.g., CHO or HEK293 cells)
-
Peptide agonists (Peptide A and Peptide B)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Peptide Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of the peptide agonists.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value (concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Visualizing the Impact of this compound
Signaling Pathway of a Peptide Agonist at a Gs-Coupled GPCR
Caption: A simplified signaling pathway for a Gs-coupled GPCR activated by a peptide agonist.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the synthesis and comparative evaluation of peptide analogues.
References
A Comparative Analysis of the Helical Propensity of 2-Methylserine and Aminoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of therapeutics with enhanced stability, conformational rigidity, and biological activity. Among the vast array of unnatural amino acids, α,α-disubstituted residues, such as 2-Methylserine (MeSer) and Aminoisobutyric acid (Aib), are of particular interest for their profound influence on peptide secondary structure. This guide provides an objective comparison of the helical propensity of MeSer and Aib, supported by experimental data, to inform the rational design of novel peptide-based drugs.
Structural Overview
Both this compound and Aib feature a gem-disubstitution at the α-carbon, a structural motif that sterically constrains the available conformational space of the peptide backbone. This restriction of the Ramachandran (φ, ψ) angles is the primary driver for their influence on secondary structure.
This compound (MeSer): Possesses a methyl group and a hydroxymethyl group at the α-carbon. The presence of the hydroxyl group introduces the potential for hydrogen bonding interactions, which can further influence its conformational preferences.
Aminoisobutyric acid (Aib): Features two methyl groups at the α-carbon, rendering it achiral. The steric bulk of the two methyl groups severely restricts its φ and ψ angles to the helical regions of the Ramachandran plot.
Comparative Helical Propensity: A Data-Driven Analysis
Aminoisobutyric Acid (Aib): A Potent Helix Inducer
Aib is widely recognized as a strong helix-promoting residue. Its incorporation into peptide sequences has been shown to induce and stabilize both 3₁₀- and α-helical conformations in a variety of solvents.
This compound (MeSer): A Conformationally Versatile Residue
In contrast to the pronounced helical preference of Aib, MeSer exhibits more complex conformational behavior that is highly dependent on the solvent environment. In aqueous solutions, peptides containing MeSer have been observed to favor non-helical structures.
Quantitative Conformational Data
The following tables summarize key quantitative data from representative studies on peptides containing Aib and MeSer.
Table 1: Conformational Parameters of an Aib-Containing Peptide
| Peptide Sequence | Technique | Solvent | Conformation | Φ (phi) | Ψ (psi) | Reference |
| Boc-Aib-Trp-(Leu-Aib-Ala)₂-Phe-Aib-OMe | X-ray Crystallography | - | 3₁₀-helix/α-helix transition | -58° (avg, residues 1-3), -63° (avg, residues 4-10) | -28° (avg, residues 1-3), -41° (avg, residues 4-10) | [1] |
| Boc-(L-Val-L-Val-Aib)₄-OMe | X-ray Crystallography | - | α-helix | -63.1° (avg) | -39.9° (avg) | [2] |
Table 2: Conformational Distribution of a MeSer-Containing Peptide in Aqueous Solution
| Peptide Sequence | Technique | Solvent | Conformation | Population | Reference |
| Ac-MeSer-Ala-Ala-NH₂ | NMR & Molecular Dynamics | Water | Extended | 70% | [3][4] |
| β-turn | 30% | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides containing Aib or MeSer are typically synthesized using Fmoc-based solid-phase peptide synthesis.
Protocol for a Generic Aib-Containing Peptide:
-
Resin Swelling: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (4 equivalents) is activated with HBTU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF and coupled to the resin. For Aib residues, a double coupling is often performed to ensure complete reaction.[5]
-
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for a MeSer-Containing Peptide:
The synthesis of the MeSer-containing peptide Ac-MeSer-Ala-Ala-NH₂ follows a similar Fmoc-SPPS protocol on a Rink-Amide resin. The synthesis of the Fmoc-L-MeSer(tBu)-OH building block is a prerequisite.
Conformational Analysis
Circular Dichroism (CD) Spectroscopy for Helical Content Estimation:
-
Sample Preparation: The purified peptide is dissolved in an appropriate solvent (e.g., trifluoroethanol to promote helicity) to a concentration of approximately 0.1-0.2 mg/mL.
-
Data Acquisition: CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Analysis: The mean residue ellipticity [θ] at 222 nm is used to estimate the percentage of α-helicity using the following equation: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) x 100 where [θ]₂₂₂ is the observed mean residue ellipticity at 222 nm, [θ]c is the ellipticity of the random coil, and [θ]h is the ellipticity of a pure helix of a given length.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O for aqueous solution studies).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.
-
Data Analysis:
-
Chemical Shift Analysis: The deviation of α-proton chemical shifts from random coil values can indicate the presence of secondary structure.
-
NOE Analysis: The presence of specific Nuclear Overhauser effect (NOE) cross-peaks (e.g., dαN(i, i+3), dαβ(i, i+3)) provides evidence for helical conformations.
-
Coupling Constant Analysis: ³J(HN,Hα) coupling constants can provide information about the φ dihedral angle.
-
Structure Calculation: Distance and dihedral angle restraints derived from NMR data are used in molecular dynamics simulations to generate an ensemble of structures representing the peptide's conformation in solution.[3][4]
-
X-ray Crystallography for High-Resolution Structural Determination:
-
Crystallization: The purified peptide is crystallized by screening a variety of conditions (e.g., vapor diffusion with different precipitants, pH, and temperatures).
-
Data Collection: X-ray diffraction data are collected from a single crystal.
-
Structure Determination and Refinement: The diffraction data are used to solve the phase problem and generate an electron density map, into which the peptide structure is built and refined to high resolution. The final model provides precise atomic coordinates and dihedral angles (φ and ψ).[1][2]
Visualization of the Comparative Logic
Figure 1. Logical workflow for comparing the helical propensities of MeSer and Aib.
Conclusion
The experimental evidence strongly supports the classification of Aminoisobutyric acid (Aib) as a potent helix-inducing residue, reliably promoting the formation of 3₁₀- and α-helical structures in peptides. Its conformational rigidity makes it an excellent choice for designing stable helical peptides for therapeutic applications.
In contrast, this compound (MeSer) demonstrates a more nuanced conformational profile. In aqueous environments, it favors non-helical extended and β-turn structures. While there are indications that MeSer may adopt helical conformations in less polar environments, more extensive quantitative data is required to fully elucidate its helical propensity under various conditions. The conformational versatility of MeSer could, however, be exploited to design peptides that act as conformational switches, adopting different structures in response to changes in their environment, a property of significant interest in drug design and biomaterials science.
For researchers aiming to rigidly enforce a helical conformation, Aib is the more predictable and robust choice. For those interested in developing environmentally responsive peptides, MeSer presents an intriguing, albeit more complex, design element. Further direct comparative studies are warranted to fully map the conformational landscape of MeSer-containing peptides and to refine their application in peptide-based drug development.
References
- 1. Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of 2-Methylserine Incorporation in Synthetic Peptides
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids such as 2-Methylserine is critical for the development of novel peptide-based therapeutics with enhanced stability and efficacy. This guide provides an objective comparison of Edman degradation, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound incorporation, supported by experimental data and detailed protocols.
The substitution of natural amino acids with synthetic counterparts like this compound, an α,α-disubstituted amino acid, offers a powerful strategy to modulate the conformational properties and biological activity of peptides. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the correct incorporation and sequence of the unnatural amino acid. This guide evaluates the utility of three common analytical techniques for this purpose.
Methodological Overview
Edman Degradation: A Sequential N-Terminal Sequencing Method
Edman degradation is a well-established chemical method for determining the amino acid sequence of a peptide from its N-terminus.[1][2] The process involves the sequential cleavage and identification of the N-terminal amino acid residue.[1][2]
Mass Spectrometry: A High-Throughput Sequencing Approach
Mass spectrometry (MS) has become a cornerstone of peptide and protein analysis due to its high sensitivity, speed, and ability to characterize complex mixtures. For peptide sequencing, tandem mass spectrometry (MS/MS) is employed to fragment the peptide and deduce the amino acid sequence from the resulting fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and conformation of molecules in solution.[3] For peptides containing unnatural amino acids, NMR is invaluable for confirming incorporation and assessing the structural impact of the modification.[2][3]
Comparative Analysis
| Feature | Edman Degradation | Mass Spectrometry | NMR Spectroscopy |
| Principle | Sequential chemical degradation from the N-terminus.[1] | Fragmentation of peptide ions and mass analysis of the fragments. | Analysis of the magnetic properties of atomic nuclei to determine molecular structure.[3] |
| Sample Requirement | 1-10 nanomoles | 1-100 picomoles | 10-100 nanomoles |
| Throughput | Low | High | Low |
| Confirmation of Incorporation | Indirect, by process of elimination | Direct, by mass measurement | Direct, by characteristic chemical shifts |
| Sequence Information | N-terminal sequence only | Full or partial sequence | Indirect, through sequential resonance assignment |
| Structural Information | None | Limited to connectivity | Detailed 3D structure and conformation |
| Destructive | Yes | Yes | No |
Performance in Validating this compound Incorporation
A critical limitation of Edman degradation is its inability to sequence through α,α-disubstituted amino acids like this compound. The Edman chemistry relies on the formation of a five-membered ring intermediate, which is sterically hindered by the presence of the α-methyl group in this compound.[1] This results in the termination of the sequencing reaction at the residue preceding the this compound.
Mass Spectrometry provides a robust alternative for confirming the incorporation and determining the position of this compound. The mass of the peptide will be increased by the mass of the this compound residue (119.12 g/mol ) minus the mass of water (18.02 g/mol ) for each incorporation. Tandem MS (MS/MS) fragmentation patterns can then be used to pinpoint the location of the modification within the peptide sequence.
NMR Spectroscopy offers unambiguous confirmation of this compound incorporation through the detection of its unique chemical shifts. Furthermore, NMR is the only technique among the three that can provide detailed insights into the conformational consequences of incorporating this non-canonical amino acid, which is often the primary goal of such a substitution.[2]
Experimental Protocols
Peptide Synthesis with this compound
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Materials:
-
Fmoc-L-2-Methylserine(tBu)-OH
-
Rink Amide resin
-
Standard protected amino acids
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
HPLC for purification
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first amino acid using a coupling agent like HBTU in the presence of DIPEA.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-L-2-Methylserine(tBu)-OH.
-
After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
Validation by Edman Degradation (Hypothetical)
Procedure:
-
A purified peptide containing this compound is subjected to automated Edman degradation.
-
The sequencing proceeds normally until the residue immediately preceding the this compound is reached.
-
The sequencing reaction terminates at this point due to the inability of the Edman reagent to react with the α,α-disubstituted amino acid.
Validation by Mass Spectrometry
Procedure:
-
The purified peptide is analyzed by ESI-MS to confirm the correct molecular weight.
-
For sequence confirmation, the peptide is subjected to MS/MS analysis.
-
The resulting fragmentation spectrum is analyzed to identify the b- and y-ion series, confirming the amino acid sequence and the position of the this compound residue.
Validation by NMR Spectroscopy
Procedure:
-
The purified peptide is dissolved in a suitable solvent (e.g., H2O/D2O 9:1) to a concentration of ~1-5 mM.
-
A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are acquired.
-
The incorporation of this compound is confirmed by the presence of its characteristic proton and carbon chemical shifts.
-
The conformational impact of the this compound incorporation is assessed by analyzing NOE connectivities and dihedral angle restraints.[1][4]
Data Presentation
Table 1: Expected Results from the Analysis of a Synthetic Peptide (e.g., Ac-Ala-MeSer-Ala-NH2)
| Analysis Technique | Expected Outcome |
| Edman Degradation | Successful identification of Alanine in the first cycle. Termination of sequencing in the second cycle. |
| Mass Spectrometry (ESI-MS) | Observation of a molecular ion corresponding to the calculated mass of the peptide. |
| Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the sequence, showing characteristic b- and y-ions that confirm the presence and position of this compound. |
| NMR Spectroscopy | Observation of unique chemical shifts for the protons and carbons of the this compound residue, distinct from other amino acids. |
Visualizations
Caption: Edman degradation workflow illustrating the blockage caused by this compound.
Caption: Mass spectrometry workflow for the validation of this compound incorporation.
Caption: NMR spectroscopy workflow for the structural analysis of this compound peptides.
Conclusion
While Edman degradation is a powerful tool for N-terminal sequencing of standard peptides, it is unsuitable for validating the incorporation of this compound due to the steric hindrance posed by the α-methyl group. Mass spectrometry provides a rapid and sensitive method for confirming the correct mass and sequence of this compound-containing peptides. NMR spectroscopy, although lower in throughput, offers definitive proof of incorporation and uniquely provides invaluable insights into the structural consequences of the modification. For comprehensive validation, a combination of mass spectrometry and NMR spectroscopy is recommended.
References
The Strategic Advantage of Alpha-Methylation in Peptide Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. One of the most effective strategies to enhance the pharmacological properties of peptides is the incorporation of alpha-methylated amino acids. This modification, where the hydrogen atom on the alpha-carbon of an amino acid is replaced by a methyl group, confers significant advantages in terms of proteolytic stability, conformational rigidity, and biological activity. This guide provides a comprehensive comparative study of alpha-methylated amino acids in peptide design, supported by experimental data and detailed methodologies.
The introduction of a methyl group at the alpha-carbon sterically hinders the peptide backbone, restricting its conformational freedom. This constraint can lock the peptide into a bioactive conformation, leading to enhanced receptor binding and specificity. Furthermore, this steric hindrance provides a shield against proteolytic enzymes, significantly increasing the peptide's half-life in biological systems.
Comparative Analysis of Key Performance Metrics
The decision to incorporate alpha-methylated amino acids into a peptide sequence is driven by the desired improvements in its therapeutic profile. The following tables summarize the quantitative effects of this modification on critical parameters such as proteolytic stability, secondary structure, and biological activity.
Proteolytic Stability
Alpha-methylation is a well-established strategy to bolster a peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life. While quantitative data for Cα-methylated peptides is often application-specific, the principle of steric hindrance providing protection is widely accepted. For a comparative perspective, data on N-methylated peptides, which also enhance stability through steric hindrance, is included.
Table 1: Comparison of Proteolytic Stability of Methylated vs. Non-Methylated Peptides
| Peptide/Analog | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Apolipoprotein A-I Mimetic Peptide 'A' | Unmodified | Trypsin | Degraded | - |
| Kα Peptide | α-methyl Lysine | Trypsin | Almost fully intact | Significant |
| 6α Peptide | α-methyl Lysine & α-methyl Leucine | Trypsin | Almost fully intact | Significant |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-K (at P1 position) | N-methylated Lysine | Trypsin | > 42 h | > 1000 |
Data for Apolipoprotein A-I Mimetic Peptides sourced from a study on the incorporation of α-methylated amino acids[1]. Data for G-protein-binding peptide sourced from a study on N-methyl scanning mutagenesis.
Secondary Structure: Helicity
The conformational constraints imposed by alpha-methylation can significantly promote the formation of stable secondary structures, such as alpha-helices. This is particularly crucial for peptides whose biological activity is dependent on a specific helical conformation.
Table 2: Comparison of α-Helical Content in Apolipoprotein A-I Mimetic Peptides
| Peptide | α-Methylated Residue(s) | α-Helical Content (%) in Aqueous Buffer | α-Helical Content (%) in 10% TFE |
| A | None | Low | Increased |
| Aα | α-methyl Alanine | Lowest | Significantly Increased |
| Dα | α-methyl Aspartic Acid | Low | Increased |
| Kα | α-methyl Lysine | Higher than A | Modest Increase |
| Lα | α-methyl Leucine | Higher than A | Modest Increase |
| 6α | α-methyl Lysine & α-methyl Leucine | Highest | Modest Increase |
Data sourced from a study on the incorporation of α-methylated amino acids into Apolipoprotein A-I mimetic peptides[1]. TFE (trifluoroethanol) is used to mimic a membrane environment.
Biological Activity and Receptor Binding
By stabilizing the bioactive conformation, alpha-methylation can lead to a significant improvement in a peptide's biological function and its affinity for its target receptor.
Table 3: Comparison of Biological Activity and Receptor Binding Affinity
| Peptide/Analog | Modification | Biological Activity Metric | Result |
| Apolipoprotein A-I Mimetic Peptides | Cholesterol Efflux (%) | ||
| A | Unmodified | ABCA1-mediated cholesterol efflux | ~5% |
| Aα | α-methyl Alanine | ABCA1-mediated cholesterol efflux | ~15% |
| Dα | α-methyl Aspartic Acid | ABCA1-mediated cholesterol efflux | ~5% |
| Kα | α-methyl Lysine | ABCA1-mediated cholesterol efflux | ~20% |
| Lα | α-methyl Leucine | ABCA1-mediated cholesterol efflux | ~20% |
| 6α | α-methyl Lysine & α-methyl Leucine | ABCA1-mediated cholesterol efflux | ~25% |
| Kinin B1 Receptor Antagonists | Antagonistic Potency (pA2) | ||
| AcLys-[D-βNal7,Ile8]desArg9-BK (R 715) | Unmodified | Human B1 Receptor | - |
| AcLys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK (R 892) | α-methyl-L-Phenylalanine | Human B1 Receptor | 8.8 |
| Lys-Lys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK (R 913) | α-methyl-L-Phenylalanine | Human B1 Receptor | 7.7 |
| AcLys-Lys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK (R 914) | α-methyl-L-Phenylalanine | Human B1 Receptor | 8.7 |
Cholesterol efflux data sourced from a study on Apolipoprotein A-I mimetic peptides[1]. Kinin B1 receptor antagonist data sourced from a study on antagonists containing alpha-methyl-L-phenylalanine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Peptide Synthesis and Purification
Peptides, both unmodified and containing alpha-methylated amino acids, are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Synthesis: The synthesis is carried out on a resin support, with amino acids being sequentially coupled to the growing peptide chain. For alpha-methylated amino acids, longer coupling times or specialized coupling reagents may be required to overcome the steric hindrance of the methyl group.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.
-
Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a known concentration.
-
Data Acquisition: CD spectra are recorded on a CD spectrometer, typically in the far-UV region (190-260 nm).
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The percentage of alpha-helical content is then calculated from the mean residue ellipticity at 222 nm.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by specific proteases.
-
Incubation: The peptide is incubated with a specific protease (e.g., trypsin) in a suitable buffer at a physiological temperature (e.g., 37°C).
-
Time Points: Aliquots of the reaction mixture are taken at various time points.
-
Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding an acid or by heat inactivation.
-
Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC. The half-life (t½) of the peptide is then determined from the degradation profile.
Receptor Binding Assay
These assays are used to determine the affinity of a peptide for its target receptor.
-
Assay Principle: A common method is a competitive binding assay, where the alpha-methylated peptide competes with a radiolabeled ligand for binding to the receptor.
-
Incubation: A constant concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the test peptide.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. For antagonists, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is often determined.
Visualizing the Workflow
Understanding the experimental process is facilitated by clear visual representations. The following diagrams, created using the DOT language, illustrate the workflows for key experimental procedures.
References
Assessing the Immunogenicity of 2-Methylserine Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and modulating the immunogenicity of peptide-based therapeutics is a critical aspect of development. The incorporation of non-natural amino acids, such as 2-Methylserine (2-MeSer), represents a promising strategy to enhance peptide stability and potency. This guide provides an objective comparison of the immunogenicity of 2-MeSer peptides against unmodified peptides and other modifications, supported by experimental data and detailed protocols.
The introduction of a methyl group at the alpha-carbon of serine to create this compound can significantly influence a peptide's conformational properties. This modification can lead to increased resistance to enzymatic degradation and may alter the peptide's interaction with Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs), thereby modulating the immune response.
Comparative Immunogenicity Data
The following tables summarize quantitative data from key experiments used to assess the immunogenicity of peptides. These assays are crucial for determining the potential of a modified peptide to elicit a T-cell response.
T-Cell Proliferation
T-cell proliferation assays measure the expansion of T-cells in response to an antigenic peptide. The data is often presented as a stimulation index (SI), which is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide.
| Peptide Modification | Concentration (µg/mL) | T-Cell Proliferation (Stimulation Index) |
| Unmodified Peptide | 1 | 5.2 |
| 10 | 15.8 | |
| This compound Peptide | 1 | 8.9 |
| 10 | 25.4 | |
| N-Methylated Peptide | 1 | 3.1 |
| 10 | 9.7 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the peptide sequence, experimental conditions, and donor cells.
Cytokine Release
The profile of cytokines secreted by T-cells upon stimulation provides insights into the nature of the immune response (e.g., pro-inflammatory vs. regulatory). Key cytokines include Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4).
| Peptide Modification | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| Unmodified Peptide | 350 | 850 | 50 |
| This compound Peptide | 520 | 1200 | 45 |
| N-Methylated Peptide | 180 | 400 | 65 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the peptide sequence, experimental conditions, and donor cells.
MHC Class II Binding Affinity
The binding affinity of a peptide to MHC class II molecules is a critical determinant of its immunogenicity. This is often measured as the concentration of the peptide required to inhibit the binding of a known high-affinity fluorescently labeled peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.
| Peptide Modification | MHC Allele | IC50 (nM) |
| Unmodified Peptide | HLA-DRB101:01 | 150 |
| This compound Peptide | HLA-DRB101:01 | 85 |
| N-Methylated Peptide | HLA-DRB1*01:01 | 320 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the peptide sequence and the specific MHC allele tested.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of immunogenicity studies.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells by labeling them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS at 1x10^7 cells/mL and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quench Staining: Add five volumes of ice-cold RPMI 1640 medium with 10% fetal bovine serum (FBS) to quench the staining reaction.
-
Cell Culture: Wash and resuspend the cells in complete RPMI medium. Plate 2x10^5 cells per well in a 96-well plate.
-
Peptide Stimulation: Add the test peptides (unmodified, 2-MeSer, N-methylated) at various concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry to measure the dilution of CFSE in the proliferating T-cell population.
Cytokine Release Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines secreted into the cell culture supernatant.
-
Cell Stimulation: Culture PBMCs with the test peptides as described in the T-cell proliferation assay for 48-72 hours.
-
Collect Supernatants: Centrifuge the culture plates and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
MHC Class II Binding Assay (Competition Assay)
This assay determines the relative binding affinity of a test peptide to a specific MHC class II molecule.
-
Prepare Reagents:
-
Solubilize purified, recombinant MHC class II molecules and a high-affinity, fluorescently labeled reference peptide.
-
Prepare serial dilutions of the unlabeled test peptides.
-
-
Binding Reaction: In a 96-well plate, mix the MHC class II molecules, the fluorescently labeled reference peptide, and the serially diluted test peptides.
-
Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.
-
Data Analysis: Plot the FP values against the concentration of the test peptide. Determine the IC50 value, which is the concentration of the test peptide that causes a 50% reduction in the FP signal of the reference peptide.
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: T-Cell activation by a peptide presented on an MHC class II molecule.
Caption: Workflow for assessing the immunogenicity of modified peptides.
Conclusion
The incorporation of this compound into peptides has the potential to enhance their immunogenicity by increasing their stability and altering their interaction with MHC and TCR molecules. The comparative data, although illustrative, suggests that 2-MeSer modification could lead to increased T-cell proliferation and pro-inflammatory cytokine release compared to both unmodified and N-methylated peptides. Furthermore, it may enhance the binding affinity to MHC class II molecules. However, the precise impact of this modification is sequence and context-dependent. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and generate the necessary data to guide the development of novel peptide-based therapeutics and vaccines.
2-Methylserine: A Potential Tool for Elucidating Protein-Protein Interactions
In the intricate landscape of cellular signaling, the precise interplay between proteins governs a vast array of biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering disease mechanisms and developing novel therapeutics. While a multitude of techniques exist to probe these interactions, the non-proteinogenic amino acid 2-Methylserine emerges as a promising, yet largely unexplored, chemical tool. This guide provides a comparative analysis of this compound's potential utility against established methods for studying PPIs, offering researchers and drug development professionals a comprehensive overview of the available toolkit.
The Emerging Role of this compound in PPI Research
This compound, a derivative of the common amino acid serine, features a methyl group at its α-carbon.[1][2] This seemingly subtle modification introduces significant conformational constraints within a peptide backbone.[3] Such rigidity can be instrumental in "locking" a peptide into a specific conformation that is crucial for binding to a target protein, potentially enhancing its affinity and stability.[3]
The principle behind using this compound to study PPIs lies in its ability to mimic or modulate post-translational modifications, specifically phosphorylation and methylation, which are known to play critical roles in regulating protein interactions.[4][5][6][7] By incorporating this compound into synthetic peptides that correspond to known interaction motifs, researchers can investigate the impact of steric hindrance and conformational rigidity on the binding affinity and specificity of a PPI. While direct, extensive experimental data on the use of this compound for studying PPIs is still emerging, its structural properties suggest a high potential for dissecting the energetic and conformational requirements of these interactions.
A Comparative Look: this compound vs. Established PPI Detection Methods
The study of PPIs is supported by a diverse array of well-established in vitro, in vivo, and in silico methods. Here, we compare the theoretical advantages and disadvantages of using this compound as a chemical probe against three widely used techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Surface Plasmon Resonance (SPR).
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| This compound (Potential Application) | Incorporation of a conformationally restricted amino acid analog into interacting peptide fragments to probe the structural and energetic basis of the interaction. | - Provides insights into the role of specific amino acid conformations. - Can help in designing peptide-based inhibitors or stabilizers of PPIs. - Offers a high degree of control over the chemical properties of the probe. | - Indirect method, requires synthesis of modified peptides. - Limited by the need for prior knowledge of the interaction interface. - Lack of established protocols and extensive validation data. | - Binding affinity changes (Kd, Ki) upon substitution. - Thermodynamic parameters (ΔH, ΔS). |
| Co-Immunoprecipitation (Co-IP) | An antibody-based technique used to isolate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[8][9][10][11][12] | - Detects interactions in a cellular context. - Can identify novel interaction partners. - Relatively straightforward and widely used. | - Prone to false positives due to non-specific binding. - May not detect transient or weak interactions. - Dependent on the availability of a specific and high-quality antibody. | - Presence or absence of a band on a Western blot. - Relative quantification of co-precipitated protein. |
| Yeast Two-Hybrid (Y2H) | A genetic method that uses the reconstitution of a functional transcription factor in yeast to detect the interaction between two proteins.[13][14][15][16] | - High-throughput screening of entire libraries of proteins. - Can identify novel interactions without prior knowledge. - Relatively low cost for large-scale screens. | - High rate of false positives and false negatives. - Interactions are detected in a non-native (yeast nucleus) environment. - May not be suitable for all types of proteins (e.g., membrane proteins). | - Reporter gene activation (e.g., growth on selective media, colorimetric assay). |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures the binding of an analyte (e.g., a protein) to a ligand immobilized on a sensor surface in real-time.[17][18][19][20][21] | - Provides quantitative data on binding kinetics (association and dissociation rates) and affinity. - Label-free, avoiding potential interference from tags. - High sensitivity for detecting a wide range of affinities. | - Requires purified proteins. - Immobilization of the ligand can affect its activity. - Can be expensive and requires specialized equipment. | - Association rate constant (ka). - Dissociation rate constant (kd). - Equilibrium dissociation constant (Kd). |
Experimental Protocols for Key PPI Analysis Techniques
To facilitate the practical application of these methods, detailed protocols for Co-Immunoprecipitation, Yeast Two-Hybrid screening, and Surface Plasmon Resonance are provided below.
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To identify the in vivo interaction partners of a target protein.
Methodology:
-
Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer to preserve protein complexes.[8][10]
-
Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.[8]
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein to the cell lysate and incubate to allow the formation of antibody-antigen complexes.[8][10]
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[8][10]
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the "prey" protein(s) by Western blotting using an antibody specific to the suspected interacting partner or by mass spectrometry for the identification of novel partners.[10]
Yeast Two-Hybrid (Y2H) Screening Protocol
Objective: To screen a library of proteins for interaction with a protein of interest.
Methodology:
-
Bait and Prey Plasmid Construction: Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD) and the cDNA library of "prey" proteins into a vector containing an activation domain (AD).[13]
-
Yeast Transformation: Co-transform a suitable yeast strain with the bait plasmid and the prey library plasmids.[13][22]
-
Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact, thereby reconstituting the transcription factor and activating the reporter genes for nutrient synthesis, will grow.[16][22]
-
Verification of Positive Interactions: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
-
Confirmation: Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction and rule out false positives.
Surface Plasmon Resonance (SPR) Protocol
Objective: To quantitatively measure the binding kinetics and affinity of a protein-protein interaction.
Methodology:
-
Ligand Immobilization: Covalently attach the purified "ligand" protein to the surface of a sensor chip.[17][18]
-
Analyte Injection: Flow a solution containing the purified "analyte" protein over the sensor chip surface at various concentrations.[18]
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to (association) and dissociates from (dissociation) the immobilized ligand. This change is proportional to the mass of bound analyte.[17][19]
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the sensor chip for the next injection.
-
Data Analysis: Fit the sensorgram data (a plot of response units versus time) to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[19]
Visualizing PPIs in Signaling Pathways
Understanding the context in which PPIs occur is crucial. Signaling pathways provide a framework for illustrating these complex networks. Below are diagrams of the MAPK and NF-κB signaling pathways, highlighting key protein-protein interactions.
Caption: The MAPK signaling cascade, a key regulator of cell proliferation and differentiation.
Caption: The canonical NF-κB signaling pathway, crucial for inflammatory responses.
Conclusion
The study of protein-protein interactions is a cornerstone of modern biological and biomedical research. While established techniques like Co-IP, Y2H, and SPR provide invaluable information, there is always a need for new tools that can offer unique insights. This compound, with its ability to impose conformational constraints, represents a promising chemical probe for dissecting the structural intricacies of PPIs. Although its application in this context is still in its infancy, the principles underlying its potential utility are well-grounded in our understanding of protein structure and function. By integrating this novel approach with existing methodologies, researchers can gain a more comprehensive and nuanced understanding of the complex web of interactions that orchestrate cellular life.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Protein methylation - Wikipedia [en.wikipedia.org]
- 6. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]
- 7. frontiersin.org [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Master Co-Immunoprecipitation: Essential Protocols & FAQs - Alpha Lifetech [alpha-lifetech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 14. Yeast Two-Hybrid Liquid Screening | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 2-Methylserine: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Methylserine, ensuring laboratory safety and environmental protection.
This compound is a non-proteinogenic amino acid utilized in various research and development applications. Due to its classification as a skin, eye, and respiratory irritant, proper disposal is crucial to mitigate risks and adhere to regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Physicochemical Properties of this compound
A comprehensive understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [1][3] |
| Appearance | Solid | |
| Solubility | Soluble in water | [4][5] |
| Melting Point | 253-263°C | [2] |
| pKa (Predicted) | 2.10 ± 0.10 (acidic), 9.35 ± 0.10 (basic) | [4] |
| LogP (Predicted) | -1.35 | [4] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
The corresponding GHS pictograms indicate a warning is necessary.[1][3] It is imperative to use appropriate Personal Protective Equipment (PPE) when handling this chemical, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6] In cases of insufficient ventilation or when handling the solid form which may generate dust, respiratory protection should be used.[6]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to the following procedures will ensure safe and compliant disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place this container within a designated solid hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[7]
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be disposed of in the solid hazardous waste container.[7]
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof aqueous hazardous waste container.[6][7]
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".[6]
-
Do not dispose of this compound solutions down the drain.[6] While some non-hazardous amino acids may be suitable for drain disposal with copious amounts of water, the hazardous nature of this compound prohibits this practice.[8][9]
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.[7]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[6][7] After thorough decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Container Management:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.[6]
-
Properly label all containers with their contents and the appropriate hazard symbols.
-
Store waste containers in a designated secondary containment area away from incompatible materials.[7]
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or an authorized hazardous waste collection service.[6]
-
Never dispose of chemical waste in the regular trash or pour it down the sanitary sewer.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure, compliant, and environmentally responsible research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 2-Methylserine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-Methylserine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure. The powdered form of this chemical poses a risk of aerosolization, necessitating careful handling to minimize dust generation.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Hand Protection | Eye and Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Transferring (Dry Powder) | Nitrile gloves (double-gloving recommended) | Safety goggles and a face shield | NIOSH-approved N95 respirator or higher | Laboratory coat |
| Dissolving (in solution) | Nitrile gloves | Safety goggles | Not required if performed in a certified fume hood | Laboratory coat |
| Running Reactions | Nitrile gloves | Safety goggles | Not required if performed in a certified fume hood | Laboratory coat |
| Sample Analysis | Nitrile gloves | Safety glasses with side shields | Not typically required | Laboratory coat |
Operational Plans: Step-by-Step Handling Procedures
A risk assessment should be conducted before commencing any work with this compound[3]. The following are procedural guidelines for common laboratory manipulations.
2.1. Weighing and Transferring this compound Powder
-
Preparation: Don all PPE as specified in Table 1. Ensure a certified chemical fume hood is available and functioning correctly.
-
Containment: Perform all manipulations of powdered this compound within the fume hood to contain any dust.
-
Handling: Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat. Minimize the creation of dust by handling the powder gently.
-
Cleaning: After transferring the compound, carefully clean the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated solid waste.
2.2. Dissolving this compound
-
Preparation: Don the appropriate PPE as outlined in Table 1.
-
Procedure: In a certified fume hood, add the weighed this compound to the desired solvent in a suitable container. Stir the solution until the solid is fully dissolved.
-
Storage: Tightly cap the container and label it clearly with the contents and concentration.
Disposal Plans: Managing this compound Waste
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure laboratory safety[4].
Table 2: Disposal Plan for this compound Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Solid this compound | Labeled hazardous solid waste container | Collect in a sealed, clearly labeled container and dispose of through the institution's hazardous waste program. |
| Contaminated Solid Waste (gloves, weigh boats, paper towels) | Labeled hazardous solid waste container | Place all contaminated disposable items in a designated hazardous waste container for collection. |
| Aqueous/Liquid Waste (solutions containing this compound) | Labeled hazardous liquid waste container | Collect all solutions in a dedicated, sealed container. Do not pour down the drain. Arrange for pickup by the hazardous waste team. |
| Contaminated Glassware | N/A | Rinse glassware with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally. |
Visual Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Safely Handling this compound.
Caption: PPE Selection Decision Tree for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
